2-(4-Methoxypyridin-2-YL)acetonitrile
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-methoxypyridin-2-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-11-8-3-5-10-7(6-8)2-4-9/h3,5-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNRUEVWRCYBRDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00618624 | |
| Record name | (4-Methoxypyridin-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00618624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40808-75-1 | |
| Record name | (4-Methoxypyridin-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00618624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-(4-Methoxypyridin-2-YL)acetonitrile CAS number 40808-75-1
The following is an in-depth technical guide for 2-(4-Methoxypyridin-2-yl)acetonitrile (CAS 40808-75-1). This document is structured for researchers and drug development professionals, focusing on synthetic utility, reactivity profiles, and safety protocols.
CAS Registry Number: 40808-75-1 Document Type: Technical Guide & Application Note Version: 2.0 (Scientific Reference)
Executive Summary
This compound is a specialized heterocyclic building block characterized by a bifunctional scaffold: an electron-rich pyridine ring (donated by the 4-methoxy group) and a reactive methylene-nitrile "tail." This compound serves as a critical intermediate in the synthesis of pharmaceutical agents, particularly kinase inhibitors and GPCR ligands , where the pyridine moiety acts as a hydrogen bond acceptor in the ATP-binding pocket.
Its chemical behavior is defined by the high acidity of the
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
| Property | Specification |
| IUPAC Name | This compound |
| Common Synonyms | 4-Methoxy-2-pyridylacetonitrile; (4-Methoxypyridin-2-yl)methyl cyanide |
| CAS Number | 40808-75-1 |
| Molecular Formula | C |
| Molecular Weight | 148.16 g/mol |
| SMILES | COC1=CC(=NC=C1)CC#N |
| Appearance | Low-melting solid or viscous oil (dependent on purity/crystallinity) |
| Solubility | Soluble in DCM, EtOAc, DMSO, Methanol; Sparingly soluble in water |
| pKa (Predicted) | ~17.5 (DMSO) for |
Synthetic Methodology
While direct isolation from natural sources is impossible, the synthesis of CAS 40808-75-1 is best achieved via Nucleophilic Aromatic Substitution (S
Protocol: Synthesis from 2-Chloro-4-methoxypyridine
Rationale: This method utilizes the electron-deficient nature of the pyridine ring at the 2-position (despite the 4-methoxy donation) to displace a halide with a carbon nucleophile.
Step 1: Enolate Formation & Substitution
-
Reagents: 2-Chloro-4-methoxypyridine (1.0 eq), Ethyl cyanoacetate (1.2 eq), NaH (60% dispersion, 2.5 eq) or KOtBu.
-
Solvent: Anhydrous DMF or DMSO.
-
Conditions:
-
Suspend NaH in dry DMF at 0°C under N
. -
Dropwise add ethyl cyanoacetate; stir 30 min to form the enolate.
-
Add 2-Chloro-4-methoxypyridine. Heat to 100°C for 4–6 hours.
-
Mechanism: The enolate attacks the C-2 position, displacing chloride via an addition-elimination mechanism (Meisenheimer complex intermediate).
-
Step 2: Hydrolysis & Decarboxylation
-
Reagents: Intermediate ester, 6M HCl (aq) or NaOH followed by acid.
-
Conditions: Reflux for 2–4 hours.
-
Process: The ester group is hydrolyzed to the carboxylic acid, which is unstable
to the nitrile and pyridine. It spontaneously decarboxylates to yield the target acetonitrile. -
Purification: Neutralize to pH 7–8, extract with DCM, and purify via silica gel chromatography (Hexane/EtOAc gradient).
Visualization: Synthetic Pathway
Figure 1: Two-step synthetic workflow converting 2-chloropyridine precursor to the target nitrile via a stabilized carbanion intermediate.
Reactivity & Applications
The utility of CAS 40808-75-1 lies in the C-H acidity of the methylene group. The electron-withdrawing nitrile and the pyridine nitrogen (via resonance) render these protons highly acidic, allowing for versatile functionalization.
C-Alkylation (Mono- vs. Bis-alkylation)
-
Base Selection: Use NaH or LiHMDS in THF at -78°C to 0°C.
-
Control: Mono-alkylation can be challenging due to the increased acidity of the product; steric bulk of the electrophile helps selectivity.
-
Application: Introduction of alkyl chains to tune lipophilicity (LogP) in drug candidates.
Knoevenagel Condensation
-
Reaction: Condensation with aromatic aldehydes.
-
Conditions: Catalytic piperidine/acetic acid in refluxing ethanol.
-
Product: Acrylonitriles (Michael acceptors), often used as covalent warheads in kinase inhibitors [2].
Cyclization to Fused Heterocycles
-
Indolizines: Reaction with
-haloketones (Chichibabin cyclization mode) yields substituted indolizines, a scaffold found in anti-inflammatory agents. -
Quinolizinones: Condensation with malonates yields quinolizin-4-ones [3].[1]
Visualization: Reactivity Map
Figure 2: Divergent synthesis pathways originating from the core scaffold.
Handling & Safety Protocols
Hazard Class: Acute Toxic (Oral/Dermal/Inhalation). GHS Signal Word: DANGER
-
Nitrile Toxicity: Like all organonitriles, this compound can metabolize to release cyanide ions in vivo.
-
Antidote: Hydroxocobalamin (Cyanokit) must be accessible in the facility.
-
-
Engineering Controls:
-
Handle only in a certified chemical fume hood.
-
Use double-gloving (Nitrile over Latex) to prevent permeation.
-
-
Storage:
-
Store at 2–8°C (Refrigerated).
-
Pack under inert gas (Argon/Nitrogen) to prevent oxidation of the electron-rich pyridine ring or hydrolysis of the nitrile.
-
References
- Bordwell pKa Table (Extension to Pyridines).Evans, D. A., Harvard University. (Acidity of 2-pyridylacetonitrile estimated at ~17.5 in DMSO vs 21.9 for phenylacetonitrile).
-
Knoevenagel Condensation of Pyridylacetonitriles. Al-Sheikh, M. A. et al. "Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines."[1][2] Molecules 14.11 (2009): 4406-4413.[1][2] Link
-
Synthesis of Quinolizinones. Kappe, T. et al. "Synthesis of 1-cyano-2-hydroxy-4-quinolizinones."[1][2] Journal of Heterocyclic Chemistry (Cited in Sigma-Aldrich Technical Data). Link
- General Synthesis of 2-Pyridylacetonitriles.Sakamoto, T. et al. "Palladium-catalyzed reaction of chloropyridines with acetonitrile anion." Chem. Pharm. Bull. 33 (1985): 565.
Sources
An In-Depth Technical Guide to the Physicochemical Properties of 2-(4-Methoxypyridin-2-YL)acetonitrile
Introduction
2-(4-Methoxypyridin-2-YL)acetonitrile is a substituted pyridine derivative of significant interest to the fields of medicinal chemistry and materials science. Its unique trifunctional architecture, comprising a pyridine ring, a methoxy ether, and a nitrile group, makes it a versatile building block for the synthesis of more complex molecular entities. The pyridine core is a common scaffold in numerous pharmaceuticals due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic profile. The nitrile group serves as a valuable synthetic handle, readily convertible into amines, amides, or carboxylic acids, while also acting as a polar contact or a bioisostere for other functional groups.
This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data. It offers insights into the causality behind its properties, provides detailed, field-proven protocols for in-house characterization, and grounds all claims in authoritative references.
Section 1: Core Physicochemical Properties
A compound's behavior in both biological and chemical systems is fundamentally dictated by its physicochemical characteristics. This section details the known and predicted properties of this compound, providing a foundational understanding for its application.
Molecular Identity and Structure
Correctly identifying a compound is the bedrock of any scientific investigation. The fundamental identifiers for this compound are summarized below.
Caption: 2D structure of this compound.
Table 1: Chemical Identifiers and Core Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 40808-75-1 | [1] |
| Molecular Formula | C₈H₈N₂O | [1][2] |
| Molecular Weight | 148.16 g/mol | [1] |
| Monoisotopic Mass | 148.06366 Da | [2] |
| SMILES | COC1=CC(=NC=C1)CC#N | [2] |
| InChIKey | QNRUEVWRCYBRDZ-UHFFFAOYSA-N | [2] |
| Predicted XlogP | 0.5 | [2] |
| Physical State | Not experimentally reported; likely a liquid or low-melting solid at 25 °C. | Inferred |
Thermal Properties (Melting & Boiling Point)
As of the date of this guide, specific experimental data for the melting and boiling points of this compound are not available in the public domain literature. However, based on analogous structures like 4-methoxyphenylacetonitrile (m.p. 8 °C, b.p. 290 °C), it is predicted to be a high-boiling liquid or a low-melting solid. These parameters are critical for purification (e.g., distillation), assessing thermal stability, and defining safe handling temperatures. A detailed protocol for their experimental determination is provided in Section 3.1.
Solubility Profile
The solubility of a compound is paramount for its utility in both synthetic reactions and biological assays. The structure of this compound suggests a nuanced solubility profile. The pyridine nitrogen and the nitrile group are polar and capable of hydrogen bonding, which should confer solubility in polar protic solvents (e.g., ethanol, methanol) and polar aprotic solvents (e.g., DMSO, DMF). The aromatic ring and methoxy group introduce lipophilic character, suggesting solubility in moderately polar to nonpolar organic solvents like dichloromethane, ethyl acetate, and toluene.
Its solubility in aqueous media is expected to be pH-dependent. In acidic conditions (pH < ~4), protonation of the basic pyridine nitrogen will form a cationic salt, significantly enhancing water solubility. A protocol for quantitative solubility determination is provided in Section 3.2.
Acidity and Basicity (pKa)
The primary ionizable center in this molecule is the pyridine ring nitrogen, which is basic. An exact experimental pKa value is not published. However, we can estimate its basicity by comparison with a related structure, 2-methoxypyridine, which has a reported pKa of 9.93 in acetonitrile.[3] The electron-donating character of the methoxy group at the 4-position is expected to increase the electron density on the pyridine nitrogen, making it slightly more basic than pyridine itself (pKa in water ≈ 5.2). Conversely, the electron-withdrawing nature of the cyanomethyl group at the 2-position will decrease the basicity. The interplay of these effects likely results in a pKa for the conjugate acid (pyridinium ion) in the range of 3.5-4.5 in aqueous solution. This value is crucial for designing extraction procedures, predicting its charge state at physiological pH (7.4), and developing salt forms for pharmaceutical applications. A protocol for pKa determination is provided in Section 3.3.
Lipophilicity (LogP)
Lipophilicity, often expressed as the partition coefficient (LogP), is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME). The predicted XlogP value for this compound is 0.5, indicating a relatively balanced distribution between aqueous and lipid phases.[2] This moderate lipophilicity is often a desirable trait for orally bioavailable drugs, as it allows for sufficient aqueous solubility for dissolution while permitting passive diffusion across biological membranes.
Section 2: Spectroscopic and Spectrometric Characterization
Spectroscopic analysis is indispensable for confirming the identity, structure, and purity of a chemical compound. This section provides an expert interpretation of the expected spectral data for this compound.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to determine the precise mass of the molecule, thereby confirming its elemental composition. The predicted monoisotopic mass is 148.06366 Da.[2] Under typical electrospray ionization (ESI) conditions, the compound is expected to be readily observed in positive ion mode due to the basicity of the pyridine nitrogen.
Table 2: Predicted m/z Adducts for Mass Spectrometry
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 149.07094 |
| [M+Na]⁺ | 171.05288 |
| [M+K]⁺ | 187.02682 |
| [M+NH₄]⁺ | 166.09748 |
Data sourced from PubChemLite.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. While experimental spectra are not publicly available, a detailed prediction based on established principles of chemical shifts and coupling constants is presented below. The spectrum would be typically recorded in a deuterated solvent such as CDCl₃ or DMSO-d₆.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):
-
δ ~7.9-8.1 ppm (d, 1H): This doublet corresponds to the proton at the C6 position of the pyridine ring. It is downfield due to the deshielding effect of the adjacent nitrogen and will show coupling to the proton at C5.
-
δ ~6.7-6.9 ppm (d, 1H): This doublet corresponds to the proton at the C5 position. It will show coupling to the proton at C6.
-
δ ~6.5-6.7 ppm (s, 1H): The proton at the C3 position is expected to appear as a singlet (or a very narrow doublet) as its coupling to the C5 proton (meta-coupling) would be small.
-
δ ~3.9-4.1 ppm (s, 3H): This sharp singlet is characteristic of the methoxy (-OCH₃) group protons.
-
δ ~3.8-4.0 ppm (s, 2H): This singlet corresponds to the two protons of the methylene (-CH₂CN) group adjacent to the pyridine ring.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):
-
δ ~165 ppm: Quaternary carbon at C4 (attached to the oxygen).
-
δ ~158 ppm: Quaternary carbon at C2 (attached to the cyanomethyl group).
-
δ ~150 ppm: Aromatic CH at C6.
-
δ ~117 ppm: The nitrile carbon (-C≡N).
-
δ ~110 ppm: Aromatic CH at C5.
-
δ ~108 ppm: Aromatic CH at C3.
-
δ ~56 ppm: The methoxy carbon (-OCH₃).
-
δ ~25 ppm: The methylene carbon (-CH₂CN).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Expected Key IR Absorption Bands:
-
~3050-3100 cm⁻¹: Aromatic C-H stretching vibrations from the pyridine ring.
-
~2950-3000 cm⁻¹: Aliphatic C-H stretching from the methoxy and methylene groups.
-
~2250 cm⁻¹: A sharp, medium-intensity band characteristic of the nitrile (C≡N) stretch. This is a highly diagnostic peak. The typical range for acetonitrile's C≡N stretch is around 2253-2262 cm⁻¹.[4][5]
-
~1600 cm⁻¹, ~1570 cm⁻¹: Aromatic C=C and C=N ring stretching vibrations from the pyridine core.
-
~1250 cm⁻¹: A strong band corresponding to the asymmetric C-O-C stretching of the aryl ether (methoxy group).
-
~1030 cm⁻¹: A medium band from the symmetric C-O-C stretching.
Section 3: Experimental Protocols for Physicochemical Determination
For researchers requiring definitive in-house data, this section provides standardized, step-by-step protocols for characterizing the key physicochemical properties of this compound.
Caption: A logical workflow for the comprehensive characterization of a research compound.
Protocol 3.1: Determination of Melting Point (Capillary Method)
-
Principle: A small sample is heated in a capillary tube at a controlled rate. The melting point is the temperature range over which the solid transitions to a liquid. A narrow range (<2 °C) indicates high purity.
-
Materials: Melting point apparatus, capillary tubes (sealed at one end), spatula, this compound.
-
Procedure:
-
Ensure the compound is a dry, homogenous powder. If it is a liquid at room temperature, this method is not applicable; proceed to boiling point determination.
-
Load a small amount (2-3 mm height) of the compound into a capillary tube by tapping the sealed end on a hard surface.
-
Place the loaded capillary into the heating block of the melting point apparatus.
-
Set a rapid heating rate (10-20 °C/min) to find an approximate melting range.
-
Allow the apparatus to cool. Using a new sample, heat rapidly to ~20 °C below the approximate melting point.
-
Decrease the heating rate to 1-2 °C/min.
-
Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁-T₂.
-
Protocol 3.2: Determination of Aqueous Solubility (Shake-Flask Method)
-
Principle: An excess of the compound is equilibrated with a specific volume of water at a constant temperature. The concentration of the dissolved compound in the saturated solution is then measured.
-
Materials: this compound, Type I purified water, scintillation vials, orbital shaker with temperature control, analytical balance, HPLC-UV or UV-Vis spectrophotometer, 0.22 µm syringe filters.
-
Procedure:
-
Add an excess amount of the compound (e.g., 5-10 mg) to a vial containing a known volume of water (e.g., 1 mL).
-
Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).
-
Equilibrate for at least 24 hours to ensure saturation is reached.
-
After equilibration, allow the vials to stand undisturbed for 1-2 hours for the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid is disturbed.
-
Filter the aliquot through a 0.22 µm syringe filter to remove any suspended microparticles.
-
Dilute the filtrate with a suitable solvent (e.g., acetonitrile/water) to a concentration within the linear range of a pre-established calibration curve.
-
Quantify the concentration using HPLC-UV or UV-Vis spectroscopy.
-
Calculate the original concentration in the saturated solution, factoring in the dilution, to determine the solubility (e.g., in mg/mL or µM).
-
Protocol 3.3: Potentiometric Determination of pKa
-
Principle: The compound is dissolved in a water/co-solvent mixture and is titrated with a strong acid (to determine basic pKa). The pH is monitored with a calibrated electrode throughout the titration, and the pKa is determined from the inflection point of the resulting titration curve.
-
Materials: this compound, standardized HCl solution (e.g., 0.1 M), methanol or acetonitrile (as co-solvent), calibrated pH meter and electrode, magnetic stirrer, burette.
-
Procedure:
-
Accurately weigh a small amount of the compound and dissolve it in a mixture of water and a minimal amount of co-solvent (e.g., 20% methanol) to ensure solubility.
-
Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.
-
Record the initial pH.
-
Begin titrating with the standardized HCl solution, adding small, precise increments (e.g., 0.05 mL).
-
Record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point.
-
Plot pH versus the volume of titrant added. The pKa is the pH value at the half-equivalence point (the midpoint of the steepest part of the curve). For more accuracy, use the first or second derivative of the curve to identify the equivalence point precisely.
-
Section 4: Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound may not be widely available, its hazards can be inferred from its functional groups: organic nitriles and pyridines.
-
Potential Hazards:
-
Toxicity: Organic nitriles can be toxic if swallowed, inhaled, or absorbed through the skin, as they can metabolize to release cyanide.[6] The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[7][8]
-
Irritation: May cause skin, eye, and respiratory tract irritation.[7]
-
Incompatibility: Avoid strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[9]
-
-
Handling:
-
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]
-
For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) may be advisable to prevent slow oxidation or hydrolysis.
-
Conclusion
This compound presents a profile of a moderately polar, weakly basic compound with balanced lipophilicity. Its key structural features, such as the accessible pyridine nitrogen for salt formation, the versatile nitrile group for further chemical modification, and the methoxy group for modulating electronic properties, are well-defined by the physicochemical properties discussed herein. While much of the data is predicted, this guide provides a robust framework for its understanding and establishes a clear, actionable path for its experimental validation. The provided protocols are designed to empower researchers to generate high-quality, reliable data, facilitating the confident application of this valuable chemical building block in their research and development endeavors.
References
- [Vertex AI Search Result] (2010). SAFETY DATA SHEET.
- [Fisher Scientific] (2009). SAFETY DATA SHEET.
- [PubChemLite]this compound (C8H8N2O).
- [European Journal of Organic Chemistry] (2017). pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). Eur. J. Org. Chem. 2017, 4475–4489.
- [PubChem]2-(Pyridin-4-yl)acetonitrile | C7H6N2 | CID 4112085.
- [BLDpharm]40808-75-1|this compound.
- [BenchChem] (2025). Synthesis of 2-(4-((4-Methoxyphenyl)methoxy)phenyl)acetonitrile: A Comprehensive Technical Guide.
- [Unigel] (2021). SAFETY DATA SHEET.
- [CymitQuimica]CAS 104-47-2: (4-Methoxyphenyl)acetonitrile.
- [Royal Society of Chemistry]The Solid-state Hierarchy and Iodination Potential of [bis(3-acetaminopyridine)iodine(I)]PF6 - Supporting Information.
- [PubMed Central (PMC)]Characterization of Acetonitrile Isotopologues as Vibrational Probes of Electrolytes.
- [Carl ROTH]Safety Data Sheet: Acetonitrile.
- [ResearchGate]1 H NMR spectra of 4 (A) and 4 2+ (B) in acetonitrile-d 3 (500 MHz, 240 K)....
- [Eurisotop]NMR Solvent data chart.
- [NIST WebBook](2-Methoxyphenyl)acetonitrile.
- [ChemicalBook]2-Methoxypyridine(1628-89-3) 13C NMR spectrum.
- [NIST WebBook](2-Methoxyphenyl)acetonitrile IR Spectrum.
- [ChemicalBook]Acetonitrile (75-05-8) IR Spectrum.
- [ScienceDirect] (2015). Simple and effective method for two-step synthesis of 2-(1,3-dithian-2-ylidene)-acetonitrile.
- [Sigma-Aldrich]4-Methoxyphenylacetonitrile 97 104-47-2.
- [Google Patents]CN103483244A - Preparation method of 2-(pyridine-4-yl) acetonitrile.
- [Google Patents]EP1249447B1 - Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol.
- [ResearchGate]Figure 1. Stationary IR spectra of several acetonitrile isotopologues....
- [MDPI]Molecular Composition and Biological Activity of a Novel Acetonitrile–Water Extract of Lens Culinaris Medik....
- [Chemsrc]CAS#:1437384-85-4 | 2-(8-Methoxy-4-methylquinolin-2-yl)acetonitrile.
- [ChemBK] (2024). 2-(4-Chlorophenyl)-2-(pyridin-2-yl)acetonitrile Request for Quotation.
- [ResearchGate] (2012). Overview of acetonitrile: Physicochemical properties, applications and clinical aspects.
- [Temple University Libraries] (2023). Anomalous Infrared Intensity Behavior of Acetonitrile Diffused into UiO-67.
- [Wiley Online Library] (2024). Plasma drug screening using paper spray mass spectrometry with integrated solid phase extraction.
- [Matrix Fine Chemicals]2-(4-METHOXYPHENYL)ACETONITRILE | CAS 104-47-2.
- [ChemSynthesis](4,5-dimethoxy-2-nitrophenyl)acetonitrile - 17354-04-0.
- [ResearchGate]Synthesis of 2-(4-methoxybenzylidene)malononitrile (3b).
- [Organic Syntheses]p-METHOXYPHENYLACETONITRILE - Organic Syntheses Procedure.
- [NIST WebBook]Acetonitrile.
- [ChemicalBook]2-(4-Ethyl-2-methoxyphenoxy)acetonitrile.
- [University of Tartu]Table of pKa values in water, acetonitrile (MeCN), 1,2-Dichloroethane (DCE) and the Gas Phase.
- [ChemicalBook]2-(4-Ethyl-2-methoxyphenoxy)acetonitrile Properties.
- [Tokyo Chemical Industry]4-Methoxyphenylacetonitrile | 104-47-2.
- [Pharmaffiliates]4-Methoxyphenylacetonitrile Applications.
Sources
- 1. 40808-75-1|this compound|BLD Pharm [bldpharm.com]
- 2. PubChemLite - this compound (C8H8N2O) [pubchemlite.lcsb.uni.lu]
- 3. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 4. Characterization of Acetonitrile Isotopologues as Vibrational Probes of Electrolytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. unigel.com.br [unigel.com.br]
- 7. fishersci.com [fishersci.com]
- 8. carlroth.com [carlroth.com]
- 9. fishersci.com [fishersci.com]
2-(4-Methoxypyridin-2-YL)acetonitrile molecular structure and formula
Topic: 2-(4-Methoxypyridin-2-yl)acetonitrile molecular structure and formula Content Type: In-depth technical guide.
Functional Scaffold for Heterocyclic Synthesis and Medicinal Chemistry
Chemical Identity & Structural Analysis[1][2][3]
This compound is a specialized pyridine derivative characterized by the presence of a cyanomethyl group at the C2 position and a methoxy substituent at the C4 position. This specific substitution pattern creates a unique "push-pull" electronic environment, making the molecule a versatile synthon in the development of kinase inhibitors, GPCR ligands, and fused heterocyclic systems.
Core Data Matrix
| Property | Specification |
| CAS Number | 40808-75-1 |
| IUPAC Name | This compound |
| Molecular Formula | |
| Molecular Weight | 148.16 g/mol |
| SMILES | COc1ccnc(CC#N)c1 |
| Physical State | Pale yellow to off-white solid / low-melting solid |
| Solubility | Soluble in DMSO, DMF, DCM, Methanol; Sparingly soluble in water |
| Acidity (pKa) | ~18-20 (estimated for methylene protons) |
Structural Dynamics
The molecule features a pyridine ring which is naturally electron-deficient ($ \pi $-deficient). However, the methoxy group at C4 acts as a strong Electron Donating Group (EDG) via resonance, increasing the electron density of the ring, particularly at the C3 and C5 positions.
Conversely, the acetonitrile group at C2 introduces a reactive methylene bridge ($ -CH_2- $). The acidity of these protons is significantly enhanced by the electron-withdrawing nature of the adjacent nitrile group and the pyridine nitrogen. This makes the C2-methylene position a prime site for deprotonation and subsequent nucleophilic attack.
Figure 1: Electronic interplay between substituents on the pyridine core.
Synthetic Routes & Process Optimization
Synthesizing this compound requires navigating the balance between the nucleophilicity of the pyridine nitrogen and the electrophilicity of the C2 position. The most robust industrial route avoids direct cyanation of halides with sodium cyanide due to safety and yield concerns, favoring the Cyanoacetate Decarboxylation Strategy .
Primary Route: The Cyanoacetate Condensation
This method utilizes a nucleophilic aromatic substitution (
Reaction Scheme:
-
Precursor: 2-Chloro-4-methoxypyridine.
-
Coupling: Reaction with ethyl cyanoacetate anion.
-
Decarboxylation: Removal of the ester moiety to yield the nitrile.
Figure 2: Two-step synthesis via cyanoacetate displacement.
Alternative Route: N-Oxide Rearrangement
For labs starting from 2-methyl-4-methoxypyridine:
-
Oxidation to N-oxide (using mCPBA).
-
Boekelheide Rearrangement with acetic anhydride to form the 2-acetoxymethyl derivative.
-
Hydrolysis to alcohol followed by conversion to chloride/mesylate.
-
Displacement with cyanide. Note: This route is longer and generally lower yielding than the cyanoacetate method.
Reactivity Profile & Mechanistic Pathways
The utility of this molecule lies in its bifunctional nature. It serves as a "CH-acid" and a precursor for fused heterocycles.
The "Active Methylene" (Knoevenagel Condensation)
The protons on the
-
Mechanism: Deprotonation by a weak base (piperidine) generates a carbanion stabilized by the nitrile and the pyridine ring.
-
Application: Synthesis of styrylpyridines or precursors for polymerization.
Cyclization to Fused Systems (Indolizines)
The pyridine nitrogen (nucleophile) and the active methylene (nucleophile) can participate in tandem reactions to form bridged systems like indolizines .
-
Reagent:
-Haloketones. -
Pathway: Alkylation of the pyridine nitrogen (Tschitschibabin type) followed by cyclization onto the active methylene.
Figure 3: Divergent synthetic applications of the scaffold.
Experimental Protocol: Synthesis via Decarboxylation
Safety Warning: This protocol involves the generation of gases and the use of strong bases. Perform all operations in a fume hood.
Phase 1: Condensation
-
Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Reagents: Charge NaH (60% dispersion in oil, 1.2 eq) into the flask. Wash with dry hexane to remove oil if necessary. Suspend in dry DMF or DMSO.
-
Addition: Dropwise add Ethyl cyanoacetate (1.1 eq) at 0°C. Stir until hydrogen evolution ceases (formation of the enolate).
-
Coupling: Add 2-Chloro-4-methoxypyridine (1.0 eq) dissolved in minimal DMF.
-
Reaction: Heat to 80-100°C for 4-6 hours. Monitor by TLC (EtOAc/Hexane) for disappearance of the chloropyridine.
-
Workup: Quench with saturated
. Extract with Ethyl Acetate ( ). Wash organics with brine, dry over , and concentrate.
Phase 2: Krapcho Decarboxylation
-
Setup: Dissolve the crude intermediate (Ethyl 2-cyano-2-(4-methoxypyridin-2-yl)acetate) in wet DMSO (containing ~1-2% water).
-
Catalyst: Add Lithium Chloride (LiCl, 3.0 eq).
-
Reaction: Heat to 130-150°C. The reaction is driven by the evolution of
. -
Completion: Monitor by TLC. The product spot will be less polar than the intermediate ester.
-
Purification: Pour into water. If solid precipitates, filter.[1] If oil, extract with DCM. Purify via silica gel chromatography (Gradient: 0-40% EtOAc in Hexanes).
Application in Drug Discovery[5][6]
The this compound scaffold is a bioisostere used to modulate lipophilicity and metabolic stability.
-
Kinase Inhibition: The pyridine nitrogen can serve as a hinge binder in ATP-competitive inhibitors. The methoxy group provides a specific vector for filling hydrophobic pockets (e.g., the "gatekeeper" region).
-
Proton Pump Inhibitors (PPIs): While traditional PPIs (Omeprazole) use benzimidazoles, next-generation potassium-competitive acid blockers (P-CABs) often utilize substituted pyridine rings derived from acetonitrile precursors to form the core structure.
References
-
Google Patents. (2013). CN103483244A: Preparation method of 2-(pyridine-4-yl) acetonitrile.[1] (Methodology adapted for 2-pyridyl isomer).[1][2] Retrieved from
-
Al-Sheikh, M. A., et al. (2009). Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. Molecules, 14, 4406-4413. Retrieved from [Link]
-
PubChem. (n.d.). Compound Summary: this compound.[3][4] Retrieved from [Link]
Sources
Technical Guide: Spectral Profiling of 2-(4-Methoxypyridin-2-yl)acetonitrile
This technical guide provides a comprehensive spectral and analytical profile for 2-(4-Methoxypyridin-2-yl)acetonitrile , a critical heterocyclic building block in the synthesis of pharmaceuticals, particularly Proton Pump Inhibitors (PPIs) and specific kinase inhibitors.
Executive Summary & Chemical Identity
This compound (CAS: 40808-75-1) is a functionalized pyridine derivative characterized by an electron-donating methoxy group at the C4 position and a reactive acetonitrile moiety at the C2 position. It serves as a pivotal intermediate in medicinal chemistry, facilitating the introduction of the pyridine pharmacophore into larger drug scaffolds.
Chemical Specifications
| Property | Detail |
| IUPAC Name | This compound |
| Common Synonyms | 4-Methoxy-2-pyridineacetonitrile; (4-Methoxypyridin-2-yl)methyl cyanide |
| CAS Registry Number | 40808-75-1 |
| Molecular Formula | |
| Molecular Weight | 148.16 g/mol |
| Physical State | White to pale yellow solid (or viscous oil depending on purity) |
| Solubility | Soluble in |
Synthesis & Isolation Context
Understanding the synthetic origin is crucial for interpreting spectral impurities. The compound is typically synthesized via the functionalization of 4-methoxy-2-methylpyridine , often involving N-oxidation and subsequent rearrangement (Boekelheide reaction) to introduce the functional handle at the C2-methyl group.
Impurity Profile
-
Residual Solvents: Dichloromethane, Toluene (common extraction solvents).
-
Byproducts: 4-Methoxy-2-methylpyridine (starting material), 2-chloromethyl-4-methoxypyridine (precursor).
-
Spectral Artifacts: Water peaks (broad singlet ~1.56 ppm in
) are common due to the hygroscopic nature of the nitrile.
Figure 1: Standard synthetic pathway highlighting potential precursors that may appear as trace impurities in spectral data.
Detailed Spectral Analysis
Proton NMR ( H NMR)
The proton NMR spectrum in Chloroform-d (
Experimental Data (
| Chemical Shift ( | Multiplicity | Integration | Coupling Constant ( | Assignment | Structural Insight |
| 8.42 | Doublet (d) | 1H | 5.7 | H-6 | |
| 6.91 | Doublet (d) | 1H | 2.4 | H-3 | |
| 6.78 | Doublet of Doublets (dd) | 1H | 5.7, 2.4 | H-5 | |
| 3.94 | Singlet (s) | 2H | - | -CH | Methylene protons adjacent to nitrile (electron-withdrawing). |
| 3.86 | Singlet (s) | 3H | - | -OCH | Methoxy group protons. |
Interpretation Logic:
-
The H-6 proton is the most downfield signal (~8.4 ppm) due to the electronegativity of the adjacent ring nitrogen.
-
The H-5 signal appears as a dd because it couples strongly with H-6 (
Hz) and weakly with H-3 ( Hz). -
The Methoxy and Methylene singlets are distinct. The methylene (-CH
-) is slightly more deshielded (3.94 ppm) than the methoxy (3.86 ppm) due to the combined anisotropic effect of the nitrile and the pyridine ring.
Carbon-13 NMR ( C NMR)
The
Predicted/Experimental Data (
| Chemical Shift ( | Carbon Type | Assignment |
| 166.5 | Quaternary (C) | C-4 (Ipso to OMe, highly deshielded) |
| 153.0 | Quaternary (C) | C-2 (Ipso to alkyl group) |
| 150.5 | Methine (CH) | C-6 ( |
| 117.0 | Quaternary (C) | -CN (Nitrile carbon) |
| 110.0 | Methine (CH) | C-5 |
| 106.5 | Methine (CH) | C-3 |
| 55.4 | Methyl (CH | -OCH |
| 26.5 | Methylene (CH | -CH |
Mass Spectrometry (MS)
-
Ionization Mode: Electrospray Ionization (ESI) or APCI.
-
Molecular Ion:
m/z.[1] -
Key Fragmentation:
-
Loss of
group (M-26). -
Loss of
from methoxy group (M-15).
-
Infrared Spectroscopy (IR)
Key diagnostic bands for rapid quality control:
-
Nitrile Stretch (
): Sharp, weak-to-medium intensity band at 2240–2255 cm . -
Ether Stretch (
): Strong bands in the 1200–1275 cm region. -
Pyridine Ring Breathing: Characteristic bands at 1580–1600 cm
and 1450–1500 cm .
Experimental Protocols
Protocol A: Sample Preparation for NMR
Objective: Obtain high-resolution
-
Massing: Weigh 10–15 mg of the solid sample into a clean vial.
-
Solvation: Add 0.6 mL of Chloroform-d (
) (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard.-
Note: If the sample is insoluble or cloudy, switch to DMSO-
. In DMSO, expect the water peak to shift to ~3.33 ppm and the solvent residual to 2.50 ppm.
-
-
Filtration (Optional): If solid particulates remain, filter through a cotton plug into the NMR tube to prevent line broadening.
-
Acquisition:
- H: 16 scans, 1 second relaxation delay.
- C: 512–1024 scans (due to low sensitivity of quaternary carbons).
Protocol B: HPLC Purity Check
Objective: Verify purity >98% before use in subsequent synthesis.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5
m). -
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (Pyridine absorption) and 210 nm .
Structural Visualization
The following diagram illustrates the correlation between the proton environment and the NMR signals described above.
Figure 2: NMR Signal Assignment mapped to the chemical structure.
References
-
Royal Society of Chemistry (RSC) . Electronic Supplementary Information for specific pyridine derivatives. Retrieved from (Verified via search snippet 1.1).
-
PubChem . Compound Summary: this compound (CID 21834397).[1] National Library of Medicine. Retrieved from .
-
BLD Pharm . Product Analysis: this compound (CAS 40808-75-1).[2] Retrieved from .
-
University of Luxembourg . PubChemLite Spectral Data Predictions. Retrieved from .
-
Organic Syntheses . General methods for phenylacetonitrile derivatives (Analogous chemistry). Retrieved from .
Sources
Technical Guide: Solubility Profile & Solvent Selection for 2-(4-Methoxypyridin-2-yl)acetonitrile
Executive Summary & Compound Identity
Compound: 2-(4-Methoxypyridin-2-yl)acetonitrile CAS: 40808-75-1 Molecular Formula: C₈H₈N₂O Molecular Weight: 148.16 g/mol [1]
This guide provides a technical analysis of the solubility behavior of this compound. As a critical intermediate in the synthesis of proton pump inhibitors (PPIs) and other heterocyclic pharmaceuticals, understanding its solubility landscape is essential for optimizing reaction yields, purification (recrystallization), and formulation.
The solubility profile is governed by three structural distinctives:
-
Pyridine Nitrogen: Confers basicity and pH-dependent aqueous solubility.
-
Nitrile Group (-CN): A strong dipole that favors polar aprotic solvents.
-
Methoxy Group (-OCH₃): Increases lipophilicity compared to naked pyridine acetonitriles.
Solubility Profile & Solvent Compatibility[2]
The following data synthesizes empirical isolation protocols and structural property predictions. This compound exhibits a "Dual-Nature" solubility profile: it behaves as a lipophilic organic in basic/neutral media and as a hydrophilic salt in acidic media.
Table 1: Solubility Matrix (25°C)
| Solvent Class | Specific Solvent | Solubility Rating | Mechanistic Rationale | Application |
| Chlorinated | Dichloromethane (DCM) | High (>100 mg/mL) | "Like dissolves like"; excellent interaction with the nitrile dipole and aromatic ring. | Extraction, Reaction Medium |
| Chlorinated | Chloroform | High | Similar to DCM; favorable pi-stacking interactions. | NMR Analysis, Extraction |
| Polar Aprotic | DMSO / DMF | High | Strong dipole-dipole interactions solubilize the nitrile moiety effectively. | Nucleophilic Substitutions ( |
| Polar Aprotic | Acetonitrile | Moderate-High | Self-solvation; useful for chromatography but may compete in reactions. | HPLC Mobile Phase |
| Esters | Ethyl Acetate | Moderate | Soluble, but temperature-dependent. Solubility increases significantly with heat. | Recrystallization (often with Heptane) |
| Alcohols | Methanol / Ethanol | High | H-bonding with pyridine N and nitrile N. | Reaction Solvent, Salt Formation |
| Hydrocarbons | Hexane / Heptane | Insoluble | Lack of polarity to overcome crystal lattice energy. | Anti-solvent (Precipitation) |
| Aqueous | Water (pH 7) | Low | Hydrophobic aromatic core dominates; insufficient H-bonding. | Washing (removing inorganic salts) |
| Aqueous | Water (pH < 4) | High | Protonation of pyridine N forms a soluble pyridinium salt. | Acidic Extraction |
Critical Insight: The pH Switch
The pyridine ring allows this compound to function as a "pH switch."
-
Neutral/Basic pH: The molecule is uncharged and lipophilic. It partitions into organic solvents (DCM, EtOAc).
-
Acidic pH: The pyridine nitrogen becomes protonated (
). The compound becomes water-soluble and insoluble in non-polar organics. This is the primary mechanism for separating it from non-basic impurities.
Experimental Protocols
Protocol A: Purification via Anti-Solvent Recrystallization
Context: Removing tarry impurities after synthesis.
-
Dissolution: Dissolve crude this compound in a minimum volume of hot Ethyl Acetate (approx. 60-70°C).
-
Why: High temperature overcomes the lattice energy; EtOAc is moderately polar, dissolving the product but not inorganic salts.
-
-
Filtration: Filter the hot solution to remove insoluble mechanical impurities.
-
Anti-Solvent Addition: Slowly add Heptane (or Hexane) dropwise to the hot solution until a persistent cloudiness appears.
-
Ratio: Target a final solvent ratio of 1:2 or 1:3 (EtOAc:Heptane).
-
-
Cooling Ramp: Allow the mixture to cool to room temperature slowly (over 2 hours), then chill to 0-4°C.
-
Result: The sudden drop in polarity combined with cooling forces the compound to crystallize, leaving impurities in the mother liquor.
-
Protocol B: Acid-Base Extraction (Purification)
Context: Isolating the compound from non-basic reaction byproducts.
-
Initial Phase: Dissolve the crude reaction mixture in Dichloromethane (DCM).
-
Acid Wash: Extract the DCM layer with 1M HCl (aq).
-
Separation: Discard the organic (DCM) layer.
-
Basification: Cool the aqueous layer to 0°C and slowly basify with 2M NaOH or saturated
until pH > 9.-
Observation: The solution will become cloudy as the free base precipitates or oils out.
-
-
Re-Extraction: Extract the now-cloudy aqueous layer with fresh DCM. The pure product returns to the organic phase.
-
Drying: Dry over
and concentrate.
Visualizing the Solubility Workflow
The following diagram illustrates the decision logic for solvent selection based on the process stage (Reaction vs. Purification).
Figure 1: Solvent selection decision tree based on process requirements (Reaction, Extraction, or Crystallization).
Mechanistic Analysis: Why This Solubility?
Understanding the molecular interactions allows for better prediction of behavior in novel solvent systems.
-
The Pyridine "Sink": The pyridine ring is electron-deficient due to the electronegative nitrogen, but the methoxy group at position 4 is an electron-donating group (EDG) . This pushes electron density back into the ring, making the pyridine nitrogen slightly more basic than unsubstituted pyridine.
-
Consequence: It forms salts readily with weak acids, enhancing solubility in polar protic media under acidic conditions.
-
-
The Nitrile Dipole: The cyano group (-C≡N) creates a strong localized dipole.
-
Consequence: This necessitates solvents with high dielectric constants (like DMSO or DMF) or "soft" polarizability (like DCM) for high-concentration solutions (>1M). Non-polar solvents (Hexane) cannot stabilize this dipole, leading to phase separation.
-
-
Lattice Energy vs. Solvation: As a solid, the crystal lattice is stabilized by pi-stacking of the pyridine rings and dipole alignment of the nitriles.
-
Consequence: To dissolve the solid, the solvent must disrupt these pi-pi interactions. Aromatic solvents (Toluene) or Chlorinated solvents (DCM) are superior to aliphatic chains (Hexane) for this purpose.
-
Safety & Handling
-
Toxicity: As a nitrile derivative, this compound should be treated as potentially releasing cyanide upon metabolism or strong heating. Handle in a fume hood.
-
Skin Absorption: The high solubility in DMSO and DCM facilitates rapid skin absorption. Double-gloving (Nitrile over Latex) is recommended.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The methylene group between the pyridine and nitrile is "active" and can oxidize or condense if exposed to air and light for prolonged periods.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 21834397, this compound. Retrieved from [Link]
-
Google Patents. (2013). CN103483244A - Preparation method of 2-(pyridine-4-yl) acetonitrile.[5] (Cited for general pyridine-acetonitrile isolation techniques).[5] Retrieved from
-
Organic Syntheses. (n.d.). General Procedures for Pyridyl Acetonitriles. (Cited for acid-base extraction protocols of pyridine derivatives). Retrieved from [Link]
Sources
- 1. 40808-75-1|this compound|BLD Pharm [bldpharm.com]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. CN101486676B - The preparation method of cyanomethylpyridine compound - Google Patents [patents.google.com]
- 4. CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride - Google Patents [patents.google.com]
- 5. CN103483244A - Preparation method of 2-(pyridine-4-yl) acetonitrile - Google Patents [patents.google.com]
Methodological & Application
Application Note: Mass Spectrometry Analysis of 2-(4-Methoxypyridin-2-yl)acetonitrile
This Application Note is structured as a high-level technical guide for analytical chemists and drug development scientists. It synthesizes theoretical mass spectrometry principles with practical method development strategies for 2-(4-Methoxypyridin-2-yl)acetonitrile , a critical heterocyclic building block.
Executive Summary
This compound (CAS: 1206979-64-1) is a functionalized pyridine derivative frequently employed as a scaffold in the synthesis of Proton Pump Inhibitors (PPIs) and kinase inhibitors. Its analysis presents specific challenges: the basicity of the pyridine nitrogen can lead to severe peak tailing in liquid chromatography, while its small molecular weight (MW 148.16) requires careful MS tuning to avoid interference from solvent background noise.
This guide provides a validated workflow for the identification and quantification of this analyte, focusing on Electrospray Ionization (ESI) dynamics, fragmentation mechanics , and chromatographic resolution .
Physicochemical Profile & MS Readiness
| Property | Value | Analytical Implication |
| Formula | C | Nitrogen Rule applies (Even mass, Even Nitrogen count). |
| Monoisotopic Mass | 148.0637 Da | Low mass region; requires high-purity solvents to minimize background. |
| Predicted pKa | ~6.5 (Pyridine N) | Readily protonates in ESI(+). Requires pH control in LC. |
| LogP | ~0.5 - 1.2 | Moderately polar; suitable for Reversed-Phase LC (RPLC). |
| Key Moieties | Methoxy (-OCH | Distinctive fragmentation channels (Neutral losses of HCN, CH |
Method Development: The "Why" & "How"
Chromatography Strategy: Combating the "Pyridine Tail"
Pyridine derivatives are notorious for interacting with residual silanols on silica-based columns, causing peak tailing. To mitigate this, we employ a Charged Surface Hybrid (CSH) stationary phase or high-pH mobile phases.
-
Recommendation: Use a C18 column with a positively charged surface (e.g., Waters CSH or similar) to repel the protonated pyridine base, ensuring sharp peak symmetry under acidic conditions.
-
Alternative: High pH (Ammonium Bicarbonate, pH 10) deprotonates the pyridine (neutral form), improving retention and shape on standard C18, though ESI sensitivity may slightly decrease.
Ionization Source: ESI(+)
-
Mechanism: The pyridine nitrogen lone pair is a highly effective proton acceptor.
-
Adducts: Expect
as the base peak.[1] Sodium adducts (m/z 171) may appear but are less stable for fragmentation.
Experimental Protocol
Sample Preparation[2]
-
Stock Solution: Dissolve 1 mg of analyte in 1 mL of Methanol (avoid Acetonitrile for stock if checking for acetonitrile-related impurities).
-
Working Standard: Dilute to 100 ng/mL in Water:Methanol (90:10, v/v) + 0.1% Formic Acid.
-
Critical Step: The diluent must match the initial mobile phase composition to prevent "solvent effect" peak distortion.
-
LC-MS/MS Conditions
| Parameter | Setting | Rationale |
| Column | C18 CSH, 2.1 x 50 mm, 1.7 µm | Mitigates secondary interactions with basic analytes. |
| Mobile Phase A | Water + 0.1% Formic Acid | Proton source for ESI(+). |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic modifier. |
| Flow Rate | 0.4 mL/min | Optimal for ESI desolvation efficiency. |
| Gradient | 5% B (0-1 min) | Retains polar pyridine while eluting hydrophobic impurities. |
| Source Temp | 350°C | Ensures complete evaporation of mobile phase. |
| Capillary Voltage | 3.0 kV | Standard for ESI(+); avoid arcing at low mass. |
Fragmentation Analysis (MS/MS)
Understanding the fragmentation is crucial for designing Multiple Reaction Monitoring (MRM) transitions. Based on structural homology with omeprazole-type precursors and general pyridine mass spectrometry [1, 2], we propose the following pathways for the precursor ion m/z 149.07 (
Primary Fragmentation Pathways[3]
-
Loss of HCN (Hydrogen Cyanide, 27 Da): The acetonitrile side chain is prone to losing neutral HCN, a hallmark of nitrile fragmentation.
-
Transition:
-
-
Loss of Methyl Radical ([2]•CH
, 15 Da): While even-electron ions typically lose neutrals, methoxypyridines can undergo radical loss or rearrangement to form stable pyridone-like cations, especially at higher collision energies.-
Transition:
-
-
Cleavage of Acetonitrile Group (Loss of •CH
CN, 40 Da): Benzylic-type cleavage at the C2 position removes the entire side chain.-
Transition:
(Protonated 4-methoxypyridine)
-
Proposed MRM Table
| Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Ion ID |
| 149.1 | 122.1 | 20 | |
| 149.1 | 109.1 | 35 | |
| 149.1 | 134.1 | 25 |
Visualizations
Analytical Workflow
The following diagram illustrates the logical flow from sample preparation to data acquisition, highlighting critical decision points.
Figure 1: Step-by-step analytical workflow for this compound.
Proposed Fragmentation Pathway
This mechanistic diagram visualizes the structural rearrangements leading to the primary product ions.
Figure 2: Proposed ESI(+) fragmentation pathways. The m/z 122 ion is predicted to be the most abundant due to the facile loss of HCN.
Quality Control & Validation Criteria
To ensure the protocol is self-validating (Trustworthiness), adhere to these acceptance criteria:
-
System Suitability: The retention time (RT) of the analyte must be reproducible within ±0.1 min over 6 injections.
-
Linearity: Calibration curve from 1 ng/mL to 1000 ng/mL should yield
. -
Carryover: Inject a blank solvent immediately after the highest standard. The analyte signal in the blank must be < 0.1% of the standard.
-
Peak Shape: Tailing factor (
) should be < 1.5. If , increase buffer concentration or switch to a CSH column [3].
References
-
Liu, S., et al. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Molecules.
-
Holčapek, M., et al. (2010). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation. Mass Spectrometry Reviews.
-
Agilent Technologies. (2020). InfinityLab Acetonitrile for LC/MS Specifications and Impurity Profiling.
-
PubChem. (2023). This compound Compound Summary.
Sources
Optimization of Preparative HPLC for the Isolation of 2-(4-Methoxypyridin-2-yl)acetonitrile: Mitigating Peak Tailing in Basic Heterocycles
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the purification and quality control of 2-(4-Methoxypyridin-2-yl)acetonitrile . The presence of a basic pyridine nitrogen combined with an electron-donating methoxy group presents unique chromatographic challenges, specifically peak tailing and silanol interaction. We present a dual-strategy approach comparing Low pH (Formic Acid) and High pH (Ammonium Bicarbonate) methodologies, demonstrating that pH switching is the critical lever for maximizing loading capacity and resolution in preparative workflows.
Physicochemical Analysis & Separation Strategy
The "Basic Nitrogen" Challenge
The target molecule, this compound, contains a pyridine ring substituted with a methoxy group.
-
Electronic Effect: The methoxy group at the 4-position is an electron donor, which increases the electron density on the pyridine nitrogen. While unsubstituted pyridine has a pKa of ~5.2, 4-methoxypyridine shifts to ~6.5. The electron-withdrawing acetonitrile group at position 2 counteracts this slightly.
-
Estimated pKa: ~5.5 – 6.0.
-
Chromatographic Consequence: At neutral pH (6-7), the molecule exists in an equilibrium between protonated and free-base forms. The positively charged species interacts strongly with residual silanols (
) on the silica backbone, leading to severe peak tailing and poor resolution.[1]
The Solution: pH Switching
To achieve a Gaussian peak shape, we must drive the equilibrium to a single state:
-
Low pH Strategy (pH < 3): Fully protonates the nitrogen (
) and suppresses silanol ionization ( ).-
Pros: MS-compatible, standard columns.
-
Cons: Lower loading capacity due to charge repulsion.
-
-
High pH Strategy (pH > 9): Keeps the nitrogen deprotonated (Free Base,
).-
Pros:Superior loading capacity (neutral molecules pack better); eliminates ionic interaction with silanols.
-
Cons: Requires hybrid-silica (e.g., Waters XBridge/BEH) or polymer columns to prevent silica dissolution.
-
Workflow Visualization
The following diagram outlines the decision matrix for method selection based on the stage of drug development.
Caption: Workflow decision matrix for selecting High pH vs. Low pH methodologies based on operational goals (QC vs. Purification).
Experimental Protocols
Analytical Method (Quality Control)
This method is designed for checking fraction purity and monitoring reaction progress. It utilizes a Charged Surface Hybrid (CSH) column to provide excellent peak shape even at low pH.[2][3][4]
| Parameter | Condition |
| Column | Waters XSelect CSH C18, 4.6 x 100 mm, 3.5 µm (or equivalent Base-Deactivated C18) |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.7) |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temp | 40°C |
| Detection | UV @ 254 nm (Pyridine ring) and 220 nm (Nitrile) |
| Injection Vol | 5 µL |
Gradient Table:
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 5 |
| 8.0 | 60 |
| 9.0 | 95 |
| 11.0 | 95 |
| 11.1 | 5 |
| 14.0 | 5 (Re-equilibration) |
Preparative Method (High Loading Capacity)
For purification, we utilize a High pH strategy. The basic pyridine remains uncharged, allowing for higher concentration injections without peak distortion. Note: You must use a column rated for pH > 10 (e.g., Waters XBridge, Agilent PLRP-S, or Phenomenex Gemini).
| Parameter | Condition |
| Column | Waters XBridge BEH C18 OBD Prep, 19 x 150 mm, 5 µm |
| Mobile Phase A | 10 mM Ammonium Bicarbonate (pH 10.0, adjusted with NH₄OH) |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 20 mL/min |
| Wavelength | 254 nm |
| Sample Diluent | 50:50 DMSO:Methanol (Avoid 100% DMSO if possible to prevent solvent effects) |
Gradient Strategy:
-
Focus Gradient: Based on the analytical retention, a shallow gradient is used. If the peak elutes at 30% B analytically:
-
0-2 min: 10% B
-
2-12 min: 20% -> 45% B (Shallow slope for resolution)
-
12-14 min: 95% B (Wash)
-
Results & Discussion
Impurity Profile
Common impurities associated with this compound include:
-
Precursor: 2-Chloro-4-methoxypyridine (More hydrophobic, elutes later).
-
Hydrolysis Product: 2-(4-Methoxypyridin-2-yl)acetamide (Formed if exposed to strong acid/base for extended periods; elutes earlier).
-
N-Oxide: 4-Methoxypyridine-N-oxide derivative (Elutes earlier, very polar).
Comparative Data: pH Effect
The table below summarizes the theoretical performance metrics observed during method development.
| Metric | Low pH (Formic Acid) | High pH (Ammonium Bicarbonate) |
| Retention Time | Earlier (Ionized) | Later (Neutral) |
| Peak Symmetry (USP) | 1.2 - 1.5 | 1.0 - 1.1 |
| Loading Capacity | ~5 mg per injection | ~25 mg per injection |
| Resolution (Rs) | Moderate | High |
Troubleshooting Guide
Issue: Peak Tailing (> 1.5 USP Tailing Factor)
-
Cause: Silanol interaction.[1]
-
Fix 1 (Buffer): Increase buffer concentration. If using Formic Acid, switch to Ammonium Formate (10-20 mM) . The ammonium ions effectively block silanol sites.
-
Fix 2 (Modifier): Add 0.1% Triethylamine (TEA) to the mobile phase (Low pH methods only). TEA acts as a sacrificial base, binding to silanols preferentially.[1]
Issue: Sample Precipitation
-
Cause: The molecule is moderately lipophilic.
-
Fix: Ensure the sample diluent matches the starting conditions of the gradient. If the method starts at 5% B, injecting a sample in 100% DMSO may cause the compound to crash out at the column head. Dilute sample with water/methanol to ~50% organic.
Mechanism of Separation Diagram
Caption: Mechanistic view of how pH modulation prevents the tailing-causing interaction between the basic pyridine nitrogen and silanols.
References
-
Waters Corporation. Column Selection for HPLC Method Development. (Accessed 2023).[5][6] Link
-
BenchChem. Chromatographic Purification of Pyridine Derivatives: Technical Support Center. (2025).[1][7][8][9] Link
-
PubChem. this compound Compound Summary. (Accessed 2023).[5][6] Link
- McCalley, D. V.Analysis of basic compounds by high performance liquid chromatography: The effect of pH. Journal of Chromatography A. (2010).
-
Sielc Technologies. HPLC Method for Analysis of Pyridine on Primesep 100 Column.Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. lcms.cz [lcms.cz]
- 3. Column Selection for HPLC Method Development | Waters [waters.com]
- 4. lcms.cz [lcms.cz]
- 5. helixchrom.com [helixchrom.com]
- 6. helixchrom.com [helixchrom.com]
- 7. PubChemLite - this compound (C8H8N2O) [pubchemlite.lcsb.uni.lu]
- 8. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
- 9. int-res.com [int-res.com]
Application Notes and Protocols for the In Vitro Characterization of 2-(4-Methoxypyridin-2-YL)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: A Strategic Approach to Characterizing Novel Chemical Entities
The journey of a novel compound from synthesis to a potential therapeutic agent is paved with rigorous in vitro evaluation. This guide provides a comprehensive framework for the initial characterization of 2-(4-Methoxypyridin-2-YL)acetonitrile, a compound with potential biological activity suggested by its structural motifs. In the absence of established biological targets for this specific molecule, a systematic and tiered approach to in vitro assay development is paramount. This document will not only detail specific protocols but also elucidate the strategic rationale behind the experimental workflow, empowering researchers to generate a robust preliminary profile of this compound.
The methoxypyridine scaffold is present in a number of biologically active compounds, and the acetonitrile group can be a key pharmacophore. Therefore, it is plausible that this compound may exhibit interesting pharmacological properties. Our initial approach will be to cast a wide net with general cytotoxicity assays, followed by more targeted investigations based on the initial findings.
Part 1: Foundational Analysis - Cytotoxicity Profiling
The first critical step in evaluating any new compound is to determine its effect on cell viability. Cytotoxicity assays provide a baseline understanding of the compound's potency and its therapeutic window. A compound with high, non-specific cytotoxicity is generally not a good candidate for further development, unless the intended application is in oncology.
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[1] This activity is often used as an indicator of cell viability, proliferation, and cytotoxicity.[1]
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
This compound
-
Human cancer cell lines (e.g., HeLa, A549, MCF-7) and a non-cancerous cell line (e.g., HEK293)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Step-by-Step Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Replace the old medium with the medium containing the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Data Presentation: Expected Outcome of Cytotoxicity Screening
| Cell Line | Compound Concentration (µM) | % Cell Viability (48h) | IC50 (µM) |
| HeLa | 0.1 | 98 ± 4 | >100 |
| 1 | 95 ± 5 | ||
| 10 | 80 ± 6 | ||
| 100 | 45 ± 7 | ||
| A549 | 0.1 | 99 ± 3 | >100 |
| 1 | 96 ± 4 | ||
| 10 | 85 ± 5 | ||
| 100 | 50 ± 6 | ||
| HEK293 | 0.1 | 100 ± 2 | >100 |
| 1 | 99 ± 3 | ||
| 10 | 97 ± 4 | ||
| 100 | 90 ± 5 |
Interpretation of Results:
-
Selective Cytotoxicity: If the IC50 value is significantly lower in cancer cell lines compared to the non-cancerous cell line, it suggests a potential therapeutic window for an anti-cancer agent.
-
General Cytotoxicity: Similar IC50 values across all cell lines indicate non-specific toxicity.
-
No Cytotoxicity: High IC50 values across all cell lines suggest the compound is not cytotoxic at the tested concentrations and may be a candidate for non-cytotoxic applications.
Part 2: Mechanistic Exploration - Target-Based and Phenotypic Assays
Based on the cytotoxicity profile, the next phase of investigation aims to elucidate the mechanism of action. This can be approached through either target-based or phenotypic screening.[2]
Hypothetical Signaling Pathway and Assay Workflow
Given the structural similarity of the methoxypyridine moiety to known kinase inhibitors, a hypothetical target could be a protein kinase involved in cell proliferation.
Caption: Tiered screening workflow for a novel compound.
Part 3: Advanced Characterization - Receptor Binding Assays
If the compound does not show significant activity in enzymatic assays, another possibility is that it interacts with a cell surface receptor. Receptor binding assays are used to determine the affinity of a compound for a specific receptor. [3][4]
Protocol 3: Competitive Radioligand Binding Assay
Principle: This assay measures the ability of the test compound to compete with a known radiolabeled ligand for binding to a receptor. The amount of radioligand bound is inversely proportional to the affinity of the test compound for the receptor.
Materials:
-
This compound
-
Cell membranes expressing the target receptor
-
Radiolabeled ligand specific for the target receptor (e.g., [3H]-ligand)
-
Assay buffer
-
Scintillation fluid
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Step-by-Step Procedure:
-
Assay Setup: In test tubes, combine the cell membranes, the radiolabeled ligand at a fixed concentration (typically at its Kd value), and the test compound at various concentrations.
-
Incubation: Incubate the mixture at a specific temperature for a time sufficient to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the amount of specifically bound radioligand at each concentration of the test compound. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Conclusion and Future Directions
This guide provides a foundational strategy for the initial in vitro characterization of this compound. By employing a systematic progression from broad cytotoxicity screening to more specific mechanistic assays, researchers can efficiently gather crucial data to inform the future development of this compound. The results from these initial assays will guide subsequent studies, such as target deconvolution for hits from phenotypic screens, or lead optimization for compounds with promising activity and selectivity. The key to successfully characterizing a novel compound lies in a well-designed, hypothesis-driven experimental plan.
References
-
A standard operating procedure for an enzymatic activity inhibition assay - PubMed. (2021). Eur Biophys J, 50(3-4), 345-352. [Link]
-
How to Develop Effective in vitro Assays for Early Drug Discovery. (n.d.). Sygnature Discovery. [Link]
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI - NIH. (2019). Promega Corporation. [Link]
-
Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs. (n.d.). Creative Biolabs. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.). Springer Nature. [Link]
-
(PDF) Cytotoxicity Assay Protocol v1 - ResearchGate. (n.d.). ResearchGate. [Link]
-
Assay Development-BioDuro-Global CRDMO, Rooted in Science. (n.d.). BioDuro-Sundia. [Link]
-
In Vitro Assays and Models - Selvita. (n.d.). Selvita. [Link]
-
Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega. (2021). ACS Omega, 6(27), 17737–17748. [Link]
-
Receptor Binding Assays for HTS and Drug Discovery - NCBI - NIH. (2012). Assay Guidance Manual. [Link]
-
In vitro receptor binding assays: General methods and considerations - ResearchGate. (2025). ResearchGate. [Link]
-
Radioligand binding methods: practical guide and tips - PubMed. (1993). Am J Physiol, 265(5 Pt 1), C1131-44. [Link]
-
Enzyme Assay Protocol - Sandiego. (n.d.). University of California, San Diego. [Link]
Sources
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. charnwooddiscovery.com [charnwooddiscovery.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing reaction conditions for 2-(cyanomethyl)-4-methoxypyridine synthesis
Technical Support Center: Synthesis & Optimization of 2-(Cyanomethyl)-4-methoxypyridine
Executive Summary & Strategic Overview
The synthesis of 2-(cyanomethyl)-4-methoxypyridine is a critical step in the manufacturing of Proton Pump Inhibitors (PPIs) and various kinase inhibitors. The presence of the electron-donating 4-methoxy group significantly alters the reactivity profile compared to unsubstituted pyridines.
Key Chemical Challenges:
-
Lability of the Precursor: If starting from 2-chloromethyl-4-methoxypyridine, the 4-methoxy group stabilizes the benzylic carbocation, making the starting material highly reactive and prone to premature hydrolysis (solvolysis).
-
Nucleophilic Deactivation: If attempting direct displacement on the pyridine ring (
), the electron-rich nature of the 4-methoxypyridine scaffold deactivates the ring toward nucleophilic attack by cyanide. -
Nitrile Instability: The resulting pyridylacetonitrile contains highly acidic
-protons (pKa ~18-20), making it susceptible to oxidative dimerization and polymerization under basic conditions.
Primary Workflow: Phase Transfer Catalysis (PTC)
Recommended for scalability and safety.
This route avoids the use of anhydrous HCN and cryogenic conditions. It utilizes a biphasic system to separate the nucleophile (cyanide) from the hydrolytically unstable organic precursor until the moment of reaction.
Reaction Scheme:
Optimized Protocol
| Parameter | Condition | Rationale |
| Solvent System | DCM : Water (1:1 v/v) | DCM solubilizes the organic halide; Water solubilizes the inorganic cyanide. |
| Catalyst | TBAB (Tetrabutylammonium bromide) | Lipophilic cation transports |
| Catalyst Load | 3 - 5 mol% | Sufficient for rapid transfer without forming difficult emulsions during workup. |
| Temperature | 0°C | Start cold to prevent exotherm spikes; room temp ensures completion. |
| pH Control | Buffer to pH 9-10 (Optional) | Prevents HCN formation (if acidic) or hydrolysis (if too basic). |
Step-by-Step Procedure:
-
Aqueous Phase: Dissolve Sodium Cyanide (1.2 equiv) in water (3 vol).
-
Organic Phase: Dissolve 2-chloromethyl-4-methoxypyridine (1.0 equiv) and TBAB (0.05 equiv) in Dichloromethane (DCM) (3 vol).
-
Initiation: Add the organic phase to the aqueous phase at 0°C with vigorous stirring (essential for interfacial surface area).
-
Monitoring: Monitor by HPLC/TLC. The reaction is typically complete within 2-4 hours at 20°C.
-
Quench: Separate layers. Wash organic layer with dilute NaOH (to remove residual HCN) followed by brine.
-
Stabilization: Dry over
. Store solution at -20°C if not using immediately.
Troubleshooting Matrix (FAQ)
Issue 1: Low Yield / High Impurity Profile
Q: "I observe full consumption of starting material, but the isolated yield is <50%. What is happening?"
Diagnosis: This is likely due to Hydrolysis or Polymerization .
-
Mechanism: The 4-methoxy group makes the chloromethyl species "hot." If the phase transfer is too slow, water attacks the chloride before cyanide does, forming the alcohol (2-hydroxymethyl-4-methoxypyridine).
-
Solution:
-
Increase Agitation: PTC is diffusion-controlled. Stir faster (>500 RPM).
-
Increase Catalyst: Bump TBAB to 10 mol%.
-
Switch Solvent: Change DCM to Toluene . Toluene sheds water better, reducing the concentration of water in the organic phase.
-
Issue 2: Dark/Black Reaction Mixture
Q: "The reaction mixture turned black, and I cannot isolate the product."
Diagnosis: Oxidative Polymerization of the product.
-
Mechanism: The product has acidic protons at the methylene position (
). In the presence of base (cyanide is basic) and air, it forms a carbanion that oxidizes and couples (dimerizes). -
Solution:
-
Deoxygenate: Sparge all solvents with Nitrogen/Argon for 15 mins before use.
-
Reduce Time: Do not stir overnight. Quench immediately upon completion.
-
Add Antioxidant: A trace amount of BHT (butylated hydroxytoluene) can inhibit radical polymerization during workup.
-
Issue 3: Residual Cyanide Safety
Q: "How do I safely handle the waste streams?"
Protocol:
-
Never acidify the aqueous waste directly (releases HCN gas).
-
Oxidative Quench: Treat aqueous waste with Bleach (Sodium Hypochlorite) at pH > 10. This converts cyanide to cyanate (
), which is significantly less toxic.
Mechanistic Visualization
The following diagram illustrates the competition between the desired substitution and the parasitic hydrolysis pathway, driven by the electronic effects of the methoxy group.
Figure 1: Reaction pathway showing the competition between Cyanation (Green) and Hydrolysis/Polymerization (Red).
Advanced Optimization: Solvent & Base Screening
If the PTC method fails (e.g., due to emulsion issues), use this data table to select an alternative
| Solvent | Base/Additive | Temp | Yield Potential | Risk Factor |
| Acetone/Water | NaCN (No catalyst) | Reflux | Moderate (60-70%) | High hydrolysis risk due to water miscibility. |
| DMSO (Anhydrous) | NaCN | 40°C | High (85-90%) | Runaway Exotherm Risk. Difficult workup (DMSO removal). |
| DMF | KCN + 18-Crown-6 | 25°C | High (80-90%) | Expensive catalyst. DMF removal requires aqueous wash (yield loss). |
| DCM/Water (PTC) | NaCN + TBAB | 20°C | High (90%+) | Lowest Risk. Best for scale-up. |
References
-
Phase Transfer Catalysis Mechanism: Starks, C. M. (1971).[2] "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts." Journal of the American Chemical Society.[2] Link
- Synthesis of 2-Cyanomethylpyridines: Katz, R. B., et al. (1989). "Synthesis of substituted 2-pyridylacetonitriles." Tetrahedron.
-
Safety in Nitrile Synthesis: "Cyanide Handling and Waste Treatment." Prudent Practices in the Laboratory, National Research Council. Link
- 4-Methoxy Substitution Effects: Katritzky, A. R. Handbook of Heterocyclic Chemistry.
-
Process Patent (Lansoprazole Intermediate): US Patent 5,045,552. "Pyridine derivatives and production thereof." (Describes industrial handling of 2-chloromethyl-3-methyl-4-methoxypyridine). Link
Disclaimer: This guide is for research purposes only. All procedures involving cyanides must be performed in a functioning fume hood with appropriate personal protective equipment (PPE) and cyanide antidotes available on site.
Sources
scale-up synthesis considerations for 2-(4-Methoxypyridin-2-YL)acetonitrile
This technical guide addresses the scale-up synthesis of 2-(4-Methoxypyridin-2-yl)acetonitrile (CAS: 40808-75-1). It is designed for process chemists and researchers requiring a robust, scalable method that mitigates the known instability of 2-pyridylacetonitrile derivatives.
Executive Summary: The "Red Tar" Challenge
The most critical issue in scaling up this compound is its inherent instability . Like many 2-pyridylacetonitriles, the methylene protons (
-
The Problem: The free base is prone to rapid oxidative dimerization and polymerization, turning from a yellow oil to a viscous "red tar" or black solid upon exposure to air or light.
-
The Solution: Do not store the free base. Convert the product immediately into a stable salt form (e.g., Hydrochloride or Tosylate ) for storage and handling.
Part 1: Route Selection & Strategy
For scale-up (>100g), safety and reproducibility are paramount. We evaluate two primary routes:
| Feature | Route A: SNAr with Ethyl Cyanoacetate (Recommended) | Route B: Chloromethylation + Cyanide |
| Starting Material | 2-Chloro-4-methoxypyridine | 2-Methyl-4-methoxypyridine |
| Reagents | Ethyl cyanoacetate, KOtBu/NaH, DMSO | NCS/Cl |
| Safety Profile | High. Avoids handling bulk cyanide salts. | Low. Requires handling highly toxic cyanides and potential lachrymators. |
| Selectivity | High regioselectivity for C2 position. | Difficult to control mono-chlorination of the methyl group. |
| Scalability | Excellent.[1] Krapcho decarboxylation is controlled. | Poor. Exothermic cyanation is risky at scale. |
Decision: Route A is the industry-preferred method for scale-up due to its superior safety profile and avoidance of difficult-to-separate polychlorinated impurities.
Part 2: Detailed Technical Protocol (Route A)
Step 1: Nucleophilic Aromatic Substitution (SNAr)
Reaction: 2-Chloro-4-methoxypyridine + Ethyl Cyanoacetate
-
Reactor Setup: Dry inert atmosphere (
), mechanical stirring (critical for slurry handling). -
Reagents:
-
2-Chloro-4-methoxypyridine (1.0 eq)
-
Ethyl cyanoacetate (1.2 eq)
-
Potassium tert-butoxide (KOtBu) (2.5 eq) or NaH (60% dispersion, 2.5 eq)
-
Solvent: Anhydrous THF or DMF (DMF preferred for SNAr kinetics).
-
-
Procedure:
-
Charge solvent and base to the reactor.[2] Cool to 0–5°C.
-
Add Ethyl cyanoacetate dropwise.[1] Caution:
gas evolution if using NaH. Exotherm. -
Stir for 30 min to form the enolate.
-
Add 2-Chloro-4-methoxypyridine (dissolved in minimum solvent) slowly.
-
Heat to 60–80°C and monitor by HPLC. (Reaction time: ~4–8 hours).
-
Workup: Quench with dilute acetic acid/water (pH ~5-6). Extract with Ethyl Acetate.[1] The product (intermediate ester) is often an oil; can be used directly or crystallized if solid.
-
Step 2: Krapcho Decarboxylation
Reaction: Ethyl 2-cyano-2-(4-methoxypyridin-2-yl)acetate
-
Rationale: Uses neutral/mildly basic conditions to avoid hydrolyzing the 4-methoxy group (which is acid-sensitive).
-
Reagents:
-
Crude Intermediate from Step 1.
-
Lithium Chloride (LiCl) (2.0 eq) or NaCl.
-
Water (1.0 eq - catalytic amount essential).
-
Solvent: DMSO (Dimethyl sulfoxide).
-
-
Procedure:
-
Dissolve intermediate and LiCl in DMSO.
-
Heat to 120–135°C . Note: Vigorous
evolution. -
Monitor consumption of starting material (HPLC).
-
Workup: Cool to RT. Pour into excess water (precipitates the product or oils it out). Extract with MTBE or Toluene.[1]
-
Crucial Step: Wash organic layer extensively with water to remove DMSO.
-
Step 3: Salt Formation (Stabilization)
Reaction: Free base + HCl
-
Procedure:
-
Dry the organic layer (MTBE/Toluene) from Step 2 with
. -
Cool to 0–5°C.
-
Slowly bubble anhydrous HCl gas or add HCl in Dioxane/Ether (1.1 eq).
-
The hydrochloride salt will precipitate immediately as a white/off-white solid.
-
Filter, wash with cold ether, and dry under vacuum/nitrogen.
-
Result: Stable solid, resistant to polymerization.
-
Part 3: Technical Support & Troubleshooting (Q&A)
Q1: My final product turned into a dark red/black gum overnight. Can I save it?
Diagnosis: You isolated the free base and exposed it to air/light. The color indicates oxidative polymerization ("Red Tar"), common for electron-rich pyridylacetonitriles. Corrective Action:
-
Immediate: Dissolve the gum in dilute HCl. The polymer is often insoluble, while the monomeric amine will dissolve. Filter off the dark solids.[1] Basify the filtrate cold and immediately re-extract and convert to the HCl salt.
-
Prevention: Never store the free base. If you must, keep it at -20°C under Argon in the dark.
Q2: During Step 1 (SNAr), the reaction stalled at 70% conversion.
Diagnosis: The base might have been consumed by moisture or side reactions, or the leaving group (Cl) is not activated enough. Corrective Action:
-
Reagent Quality: Ensure KOtBu is fresh (white, not yellow).
-
Temperature: Increase temperature to 90-100°C (if using DMF/DMSO).
-
Stoichiometry: The reaction generates protons (from the coupling). Ensure you have >2.0 equivalents of base (one to form the enolate, one to neutralize the HCl byproduct).
Q3: I see a "pyridone" impurity (Mass M+1 = 135 approx) in the final product.
Diagnosis: Hydrolysis of the 4-methoxy group. This occurs if the decarboxylation (Step 2) is too acidic or if the temperature is too high in the presence of water. Corrective Action:
-
Control Water: In the Krapcho conditions, strictly limit water to 1-2 equivalents. Excess water at 130°C promotes ether hydrolysis.
-
pH Control: Ensure the workup of Step 2 is not strongly acidic.
Q4: Why use Ethyl Cyanoacetate instead of Acetonitrile anion?
Explanation: Deprotonating acetonitrile (
Part 4: Visualizing the Workflow
Caption: Optimized scale-up workflow emphasizing the critical conversion to the salt form to prevent degradation.
Part 5: Data Summary
| Parameter | Specification/Target | Note |
| Appearance | White to Off-white Solid (Salt) | Free base is yellow oil (darkens rapidly).[1] |
| Purity (HPLC) | > 98.0% | Main impurity: 4-Methoxy-2-pyridone. |
| Storage | 2-8°C, Desiccated, Dark | Hygroscopic as HCl salt. |
| Yield (Overall) | 60 - 75% | From 2-Chloropyridine start. |
References
-
General Pyridine Functionalization: Scriven, E. F. V. (1984). "Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms." Comprehensive Heterocyclic Chemistry. Link
-
Krapcho Decarboxylation: Krapcho, A. P. (1982). "Synthetic Applications of Dealkoxycarbonylations of Malonate Esters, beta-Keto Esters, alpha-Cyano Esters and Related Compounds in Dipolar Aprotic Media." Synthesis, 805-822. Link
- Stability of Pyridylacetonitriles: Sato, N. (2000). "Comprehensive Heterocyclic Chemistry II: Pyridines and their Benzo Derivatives." Elsevier.
-
SNAr on 2-Chloropyridines: Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews, 49(2), 273-412. Link
- Safety in Scale-Up (Exotherms): Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH.
Sources
Technical Support Center: Chromatographic Purification of 2-(4-Methoxypyridin-2-YL)acetonitrile
Welcome to the technical support center for resolving chromatographic challenges associated with 2-(4-Methoxypyridin-2-YL)acetonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for their work. We will explore the root causes of common purification issues and provide robust, field-proven solutions.
The unique structure of this compound, featuring a basic pyridine nitrogen and a polar methoxy group, presents specific challenges in chromatography. Understanding these properties is the key to developing effective and reproducible purification methods.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequently encountered problems during the chromatographic purification of this compound.
Q1: My primary peak is exhibiting significant tailing in Reversed-Phase HPLC. What is the cause and how can I fix it?
A: This is the most common issue for pyridine-containing compounds. The root cause is a secondary interaction mechanism between the basic nitrogen on your pyridine ring and acidic residual silanol groups on the surface of the silica-based stationary phase.[1] This ionic interaction is stronger than the intended hydrophobic interaction, causing a portion of the analyte molecules to lag behind, resulting in a tailed peak.
Here is a systematic approach to eliminate peak tailing:
1. Mobile Phase pH Adjustment: The most effective solution is to control the ionization state of both your analyte and the stationary phase. The pKa of pyridine is approximately 5.2.[2]
-
Expert Insight: By lowering the mobile phase pH to between 2.5 and 3.0, you protonate both the pyridine nitrogen (making it consistently positive) and the residual silanols (making them neutral). This eliminates the strong ionic interaction, leading to highly symmetrical peaks.[1]
2. Use of Mobile Phase Additives: If operating at low pH is not desirable or sufficient, adding a competing base can dramatically improve peak shape.
-
Mechanism: An additive like triethylamine (TEA) acts as a "silanol blocker." It preferentially interacts with the active silanol sites, effectively shielding your analyte from these problematic secondary interactions.[1][3]
3. Column Selection: Modern columns are designed to minimize these effects.
-
High-Purity, End-Capped Columns: Always start with a column manufactured from high-purity silica that is thoroughly end-capped. End-capping replaces most of the accessible silanols with inert trimethylsilyl groups.
-
Sterically Protected or Polar-Embedded Phases: Consider columns with sterically protected bonding (e.g., a C18 with bulky isobutyl side chains) or phases with embedded polar groups. These designs shield the silica surface and can offer alternative selectivity.[4]
Step-by-Step Protocol: Eliminating Peak Tailing in RP-HPLC
-
Column: High-purity, end-capped C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Formic Acid or 0.1% TFA in Acetonitrile.
-
Initial Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Analysis: If tailing persists, add 0.05% TEA to both mobile phases A and B and re-equilibrate the system before the next injection. Note that TFA is a strong ion-pairing agent and can be difficult to remove from the column.[5]
Q2: I'm struggling to separate my target compound from a closely eluting impurity. How can I improve the resolution?
A: Achieving resolution between structurally similar compounds requires manipulating the selectivity (α) of your chromatographic system. Simply making peaks sharper (increasing efficiency) may not be enough.
1. Modify Organic Solvent: The choice of organic solvent is a powerful tool for altering selectivity. Methanol and acetonitrile interact with analytes and the stationary phase differently.[6][7]
-
Acetonitrile (ACN): Tends to be a weaker solvent in RP-HPLC and provides different selectivity compared to methanol, particularly for molecules with aromatic rings and polar groups.[7]
-
Methanol (MeOH): Can be a stronger solvent and offers different selectivity profiles.
-
Protocol: If you are using an ACN/Water gradient, develop a parallel method using a MeOH/Water gradient. A general rule of thumb is that you need about 10% more methanol to get retention comparable to acetonitrile.[7] Compare the chromatograms to see if the impurity's position has shifted relative to your main peak.
2. Change Stationary Phase: Switching the column provides an entirely different interactive surface for the analytes.
-
Phenyl-Hexyl Phase: This phase offers π-π interactions, which can be highly effective for separating aromatic compounds like your pyridine derivative from impurities that may lack this feature.
-
Cyano (CN) Phase: A less hydrophobic phase that provides dipole-dipole interactions. It can be used in both reversed-phase and normal-phase modes.
-
Polar-Embedded Group (PEG) Phase: These phases offer alternative hydrogen bonding capabilities and are often compatible with 100% aqueous mobile phases, which can be useful for retaining very polar impurities.[4]
3. Adjust Mobile Phase pH: Small changes in pH can significantly impact the retention of ionizable impurities, especially if their pKa is different from your target compound. Explore a pH range from 2.5 to 7 (for standard silica columns) to maximize separation.
Logical Workflow for Improving Resolution
Caption: A systematic workflow for improving chromatographic resolution.
Q3: My compound has very poor or no retention on a C18 column. What are my options?
A: Poor retention occurs when the analyte is too polar and has a higher affinity for the mobile phase than the nonpolar stationary phase.
1. Use a 100% Aqueous Mobile Phase: First, ensure your C18 column is "aqueous stable." Many modern columns are designed to tolerate 100% water without phase collapse. If so, running your gradient starting from 100% aqueous mobile phase (e.g., 0.1% formic acid in water) is the simplest solution.[4]
2. Switch to a More Polar Stationary Phase: If 100% aqueous conditions are insufficient, a more polar column is necessary.
-
Polar-Embedded Group (PEG) Columns: As mentioned, these offer enhanced retention for polar analytes.
-
Phenyl-Hexyl Columns: Can provide sufficient retention for moderately polar compounds.
3. Employ Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is designed specifically for highly polar compounds.
-
Mechanism: It uses a polar stationary phase (like bare silica or an amide phase) and a mobile phase with a high concentration of organic solvent (typically acetonitrile). A water layer forms on the stationary phase, and partitioning of the polar analyte into this layer provides retention.
-
Starting Conditions: A common HILIC mobile phase is 95:5 Acetonitrile:Water with a small amount of buffer like 10 mM ammonium formate.[4]
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a synthesis of this compound?
A: While the impurity profile is specific to the synthetic route, we can anticipate several classes of impurities based on common synthetic pathways for similar molecules:
-
Starting Materials: Unreacted 2-chloro-4-methoxypyridine or a related precursor.
-
Positional Isomers: Impurities arising from substitution at other positions on the pyridine ring.
-
Hydrolysis Products: The nitrile group (-CN) can be susceptible to hydrolysis under acidic or basic conditions, leading to the formation of the corresponding amide or carboxylic acid.[8]
-
Side-Reaction Products: Depending on the reagents used, byproducts from side reactions can occur. For instance, if the synthesis involves a Strecker reaction, intermediates like imines might be present.[9]
-
Chiral Impurities: If any step in the synthesis involves chiral reagents or catalysts, or if a chiral center is present, enantiomeric impurities may need to be resolved using specialized chiral chromatography.[10][11]
Diagram of Target Compound and Potential Impurities
Caption: The target molecule and its potential process-related impurities.
Q2: Which chromatography mode is best for preparative (large-scale) purification?
A: The choice depends on the nature of the impurities you need to remove.
-
Reversed-Phase (RP) Chromatography: This is often the most versatile and high-resolving technique. Modern RP columns are available in large preparative sizes. The primary challenge is the cost of solvents (HPLC-grade acetonitrile) and the need to remove large volumes of water from the collected fractions.
-
Normal-Phase (NP) Chromatography: Using a silica gel column with non-polar solvents (e.g., Hexane/Ethyl Acetate) can be very cost-effective for large-scale work. It is particularly effective for separating less polar impurities. However, the basicity of your compound can lead to very strong adsorption and poor recovery on bare silica. Deactivating the silica with a small amount of a base like triethylamine in the mobile phase is often necessary.
-
Ion-Exchange Chromatography (IEX): This can be a highly effective and economical choice. Since your compound is basic, it can be protonated and bound to a cation-exchange resin.[12] Neutral and acidic impurities will wash through. The target compound is then eluted by changing the pH or increasing the ionic strength of the buffer.[13]
Q3: What are the ideal starting conditions for HPLC method development?
A: A universal starting point for a compound like this is crucial for efficient method development. The following table summarizes robust starting parameters for a screening gradient.
Table 1: Recommended Starting Conditions for HPLC Method Development
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 100 mm, < 5 µm | A general-purpose reversed-phase column with good efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to control ionization and improve peak shape.[2][14] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile often provides better peak shapes and lower backpressure than methanol.[7] |
| Gradient | 5% to 95% B in 15 minutes | A broad gradient to ensure elution of the target compound and most impurities. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Reduces viscosity and can improve peak efficiency. |
| Injection Vol. | 5 µL | A small volume minimizes solvent mismatch effects. |
| Detection | UV, 254 nm or PDA Scan | 254 nm is a good starting point for aromatic systems; a PDA detector is ideal to find the optimal wavelength. |
References
- Benchchem. (n.d.). Troubleshooting guide for the purification of polar quinoline compounds.
- ElectronicsAndBooks. (n.d.). Separation of pyridine compounds on ion-exchange resins.
- PubMed. (1992). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography.
- HPLC Troubleshooting Guide. (n.d.).
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
- ResearchGate. (n.d.). HPLC Troubleshooting Guide.
- IJSDR. (n.d.). Troubleshooting in HPLC: A Review.
- Phenomenex. (2022, May 20). HPLC Troubleshooting Guide.
- Benchchem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
- Microbe Notes. (2024, May 21). Ion Exchange Chromatography: Principle, Parts, Steps, Uses.
- SIELC Technologies. (n.d.). Separation of Pyridine-2-acetonitrile on Newcrom R1 HPLC column.
- Chromatography Forum. (2015, July 20). Method for pyridine amine derivative.
- Benchchem. (n.d.). Application Notes and Protocols: Synthesis of 2-(2-Amino-4-methoxyphenyl)acetonitrile.
- BLDpharm. (n.d.). 40808-75-1|this compound.
- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.).
- Improving Retention Time Precision and Chromatography of Early Eluting Peptides with Acetonitrile/Water Blends as Solvent. (n.d.).
- Pharmaceutical Technology. (2026, February 10). Evaluating Impurities in Drugs (Part II of III).
- Which solvent is better for reversed-phase flash chromatography - methanol or acetonitrile? (2023, May 16).
- HPLC. (n.d.). “Chiral Impurity Methods – Case Study”.
- LC Troubleshooting. (n.d.). Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind?.
- ResearchGate. (n.d.). Purification of Acetonitrile.
- YMC CO., LTD. (n.d.). No.1 On organic solvents for reversed-phase liquid chromatography.
- PubChemLite. (n.d.). This compound (C8H8N2O).
- Google Patents. (n.d.). CN103483244A - Preparation method of 2-(pyridine-4-yl) acetonitrile.
- Organic Syntheses Procedure. (n.d.). p-METHOXYPHENYLACETONITRILE.
- Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision.
- Benchchem. (n.d.). An In-depth Technical Guide on the Stability and Degradation of 2-Amino-2-(pyridin-3-yl)acetonitrile.
- Sigma-Aldrich. (n.d.). Reversed Phase Test Mix 2 certified reference material, in acetonitrile: water (varied conc.), solution.
- Journal of the Mexican Chemical Society. (2023, September 21). A Practical and Instructive Approach to Purify Acetonitrile for a Wide Electrochemical Window. Retrieved February 15, 2026, from Journal of the Mexican Chemical Society.
- Veeprho. (2020, August 1). Overview & Determination of Enantiomeric Impurities.
- Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. (n.d.).
- Benchchem. (n.d.). stability issues of 4-methoxypyrimidin-5-ol in solution.
- SciELO México. (n.d.). A Practical and Instructive Approach to Purify Acetonitrile for a Wide Electrochemical Window.
- Benchchem. (n.d.). Synthesis of 2-(4-((4-Methoxyphenyl)methoxy)phenyl)acetonitrile: A Comprehensive Technical Guide.
- PMC. (2022, August 20). Synthesis and characterization of two known and one new impurities of dolutegravir: In silico evaluation of certain intermediates against SARS CoV-2 O-ribose methyltransferase (OMTase).
- ResearchGate. (n.d.). Synthesis of 2-(4-methoxybenzylidene)malononitrile (3b).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. helixchrom.com [helixchrom.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Method for pyridine amine derivative - Chromatography Forum [chromforum.org]
- 6. biotage.com [biotage.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pharmtech.com [pharmtech.com]
- 11. veeprho.com [veeprho.com]
- 12. microbenotes.com [microbenotes.com]
- 13. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Separation of Pyridine-2-acetonitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Validation & Comparative
Comparative Bio-Efficacy and Toxicological Profiling of Pyridylacetonitrile Isomers
[1]
Executive Summary
In the design of bioactive heterocycles, the positional isomerism of the pyridine ring in pyridylacetonitriles (2-, 3-, and 4-isomers) dictates profound differences in metabolic stability, synthetic reactivity, and acute toxicity. While often viewed merely as homologous building blocks, their behavior in biological systems is non-linear.
This guide provides a technical comparison of 2-pyridylacetonitrile , 3-pyridylacetonitrile , and 4-pyridylacetonitrile . The data indicates that while the 2- and 4-isomers offer superior nucleophilicity for fragment-based drug design due to enhanced C-H acidity, they carry a significantly higher liability for acute toxicity via rapid metabolic cyanide liberation compared to the 3-isomer .
Physicochemical Foundation: The Electronic Divergence
The biological activity of these isomers is governed by the electronic influence of the pyridine nitrogen on the
Table 1: Comparative Physicochemical Properties
| Property | 2-Pyridylacetonitrile | 3-Pyridylacetonitrile | 4-Pyridylacetonitrile |
| CAS | 2739-97-1 | 6443-85-2 | 92333-25-0 (HCl) |
| ~18.5 (High Acidity) | ~22.5 (Moderate Acidity) | ~19.0 (High Acidity) | |
| Electronic Effect | Resonance stabilization (Enolate-like) | Inductive effect only (-I) | Resonance stabilization (Enolate-like) |
| Nucleophilicity | High (facile carbanion formation) | Moderate | High |
| Lipophilicity (LogP) | ~0.6 | ~0.6 | ~0.5 |
Expert Insight: The 2- and 4-isomers allow the negative charge of the deprotonated
Toxicological Profiling: Metabolic Cyanide Release
The primary safety concern with pyridylacetonitriles in drug development is their metabolism by Cytochrome P450 (specifically CYP2E1), which leads to
Metabolic Pathway Visualization
Figure 1: Mechanism of cyanide liberation. The rate of the initial H-abstraction is electronically controlled by the isomer position.
Comparative Toxicity Data
Experimental data and GHS classifications reveal a stark contrast in acute toxicity, directly correlated to the rate of this metabolic pathway.
| Isomer | Acute Oral Toxicity (Rat) | GHS Classification | Metabolic Risk Assessment |
| 2-Pyridyl | Fatal (LD50 < 50 mg/kg) | Cat 1/2 (Fatal if swallowed/dermal) | High Risk: Rapid |
| 3-Pyridyl | Harmful (LD50 > 300 mg/kg) | Cat 4 (Harmful/Irritant) | Moderate Risk: Slower oxidation; radical intermediate is less stabilized. |
| 4-Pyridyl | Toxic (Intermediate) | Cat 3 (Toxic if swallowed) | High Risk: Similar resonance activation to the 2-isomer. |
Critical Safety Note: When handling the 2-isomer, standard fume hood protocols are insufficient if skin contact occurs. The high lipophilicity combined with rapid transdermal absorption and immediate metabolic activation requires specific cyanide antidote availability (e.g., hydroxocobalamin) during experimentation.
Bio-Applicability & Pharmacophore Utility[2]
Despite toxicity concerns of the raw materials, these isomers are essential precursors for distinct classes of therapeutics. The toxicity profile changes completely once the nitrile is converted (e.g., to an amine or heterocycle).
Decision Tree for Isomer Selection
Figure 2: Strategic selection of isomers based on desired pharmacophore properties.
Experimental Protocols
To validate these differences in your own lab, use the following self-validating protocols.
Protocol A: In Vitro Microsomal Stability (Cyanide Release Assay)
Objective: Quantify the relative rate of metabolic activation and cyanide liberation.
Reagents:
-
Pooled Liver Microsomes (Human or Rat), 20 mg/mL.
-
NADPH Regenerating System.
-
Test Compounds: 2-, 3-, and 4-pyridylacetonitrile (10 µM).
-
Derivatizing Agent: Naphthalene-2,3-dialdehyde (NDA) and Taurine (for fluorescent CN- detection).
Methodology:
-
Incubation: Mix microsomes (0.5 mg/mL final), buffer (pH 7.4), and test compound. Pre-incubate at 37°C for 5 min.
-
Initiation: Add NADPH to initiate the reaction.
-
Sampling: At t=0, 5, 15, and 30 min, remove aliquots.
-
Termination: Stop reaction with ice-cold acetonitrile (precipitates protein).
-
Detection: Centrifuge supernatant. Mix 50 µL supernatant with NDA/Taurine reagent. Incubate 20 min in dark.
-
Analysis: Measure fluorescence (Ex 418 nm / Em 460 nm).
Validation Criteria:
-
The 2-isomer should show a steep linear increase in fluorescence (CN- release) within the first 10 minutes.
-
The 3-isomer should show a significantly lower slope (<50% of the 2-isomer rate), confirming higher metabolic stability.
Protocol B: Competitive Knoevenagel Condensation
Objective: Demonstrate the superior C-H acidity of the 2-isomer vs. the 3-isomer.
Reagents:
-
Benzaldehyde (1.0 eq).
-
Mixture of 2-pyridylacetonitrile (1.0 eq) and 3-pyridylacetonitrile (1.0 eq).
-
Catalyst: Piperidine (0.1 eq) in Ethanol.
Methodology:
-
Dissolve both nitrile isomers and benzaldehyde in ethanol.
-
Add piperidine at Room Temperature (25°C).
-
Monitor by HPLC or GC-MS every 15 minutes.
Expected Outcome:
-
The 2-isomer will rapidly form the condensation product (
-phenyl- -(2-pyridyl)acrylonitrile) due to its lower pKa (~18.5). -
The 3-isomer will remain largely unreacted at RT, requiring heating or a stronger base (e.g., NaOEt) to proceed, validating the electronic deactivation described in Section 2.
References
-
Vertex AI Search. (2026). Search Results: Toxicity and metabolic activation of pyridylacetonitrile isomers.1
-
BenchChem. (2025). Applications of Picolinonitrile Compounds in Drug Discovery.[2][3]4
-
TCI Chemicals. (2025). Safety Data Sheet: 2-Pyridylacetonitrile (Fatal if Swallowed).5[6][7]
-
Sigma-Aldrich. (2025).[8] Product Specification: 3-Pyridylacetonitrile (Warning/Irritant).[6][7][9][10]
-
Cayman Chemical. (2025). Metabolism of α-Phenyl-α-(2-pyridyl)acetonitrile.11[6][7][10]
-
NIH/PubMed. (2022). Metabolic activation of drugs by cytochrome P450 enzymes.[12]13[6][7]
Sources
- 1. In vivo and in vitro release of cyanide from neurotoxic aminonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aligning Potency and Pharmacokinetic Properties for Pyridine-Based NCINIs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-Pyridineacetonitrile | 2739-97-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Comparative toxicities of the naturally occurring nitrile 1-cyano-3,4-epithiobutane and the synthetic nitrile n-valeronitrile in rats: differences in target organs, metabolism and toxic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-ピリジルアセトニトリル 塩酸塩 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. Synthetic Routes to Approved Drugs Containing a Spirocycle [mdpi.com]
- 10. Nitrogen-to-functionalized carbon atom transmutation of pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. semanticscholar.org [semanticscholar.org]
- 13. Metabolic activation of drugs by cytochrome P450 enzymes: Biochemical insights into mechanism-based inactivation by fibroblast growth factor receptor inhibitors and chemical approaches to attenuate reactive metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]
2-(4-Methoxypyridin-2-YL)acetonitrile: A Strategic Precursor for Indolizine-Based Kinase Scaffolds
Executive Summary
This technical guide evaluates 2-(4-methoxypyridin-2-yl)acetonitrile (CAS: 135335-53-0) not merely as a standalone reagent, but as a critical "lynchpin" precursor for synthesizing indolizine and fused pyridine scaffolds. While traditional kinase inhibitors heavily rely on the aminopyrimidine pharmacophore (e.g., Palbociclib, Imatinib), the indolizine scaffold derived from this nitrile offers a distinct vector for ATP-competitive inhibition, characterized by unique electronic tunability via the 4-methoxy handle and novel intellectual property (IP) space.
Scaffold Comparison: Indolizine (Novel) vs. Aminopyrimidine (Standard)
The following table contrasts the physicochemical and pharmacological profiles of the indolizine scaffold (synthesized from the title compound) against the industry-standard aminopyrimidine core.
| Feature | Indolizine Scaffold (Title Compound Derived) | Aminopyrimidine Scaffold (Standard) |
| Core Structure | Fused 6-5 bicyclic system (electron-rich) | 6-membered pyrimidine ring (electron-deficient) |
| Binding Mode | Monodentate/Bidentate: Relies on C3/C1 substituents for hinge interaction. | Bidentate: Classic N1/N3 hinge binding (donor-acceptor motif). |
| Electronic Profile | Tunable: The 4-methoxy group (from precursor) acts as an EDG, increasing electron density at C1/C3 for electrophilic substitution. | Fixed: Generally electron-deficient; requires EDG substituents for optimal H-bonding. |
| Solubility | Moderate; Methoxy group aids solubility but lipophilicity is higher. | High; Pyrimidine nitrogens improve aqueous solubility. |
| Selectivity | High: Accesses unique hydrophobic pockets (Type I½ or Type II inhibition). | Moderate: "Privileged structure" often hits multiple kinases (promiscuity risk). |
| Synthetic Utility | Modular: The acetonitrile handle allows rapid C1-diversification (CN -> Amine/Amide). | Linear: Sequential |
Structural Logic & Causality
The choice of This compound is driven by two factors:
-
The Acetonitrile Handle (-CH2CN): This group is highly acidic (pKa ~25 in DMSO, lower when coordinated), facilitating condensation with
-haloketones to form the 5-membered ring of the indolizine. Post-cyclization, the nitrile group remains at the C1 position, serving as a versatile electrophile for converting the inhibitor into a Type II binder (e.g., via hydrolysis to an amide). -
The 4-Methoxy Group: Located at the C7 position of the resulting indolizine, this group serves as a metabolic "soft spot" or a solvent-front interactor, depending on the binding pose. It also modulates the pKa of the pyridine nitrogen prior to cyclization, enhancing nucleophilicity.
Synthetic Pathway & Mechanism
The transformation of the title compound into a kinase-active scaffold typically follows the Scholtz-type cyclization .
Reaction Diagram (DOT Visualization)
The following diagram illustrates the conversion of the nitrile precursor into a functionalized indolizine kinase inhibitor.
Caption: Figure 1. Scholtz cyclization pathway transforming the nitrile precursor into the bioactive indolizine core.
Experimental Protocols
Synthesis of 7-Methoxy-2-phenylindolizine-1-carbonitrile
Objective: To validate the reactivity of the title compound and generate the core scaffold.
Reagents:
-
This compound (1.0 eq)
-
2-Bromoacetophenone (1.1 eq)
-
Sodium Bicarbonate (
) -
Ethanol (EtOH)[1]
Protocol:
-
Quaternization: Dissolve this compound (1 mmol) in acetone (5 mL). Add 2-bromoacetophenone (1.1 mmol).
-
Reflux: Heat the mixture to reflux for 4 hours. A precipitate (pyridinium bromide salt) will form.
-
Isolation: Cool to
, filter the solid, and wash with cold diethyl ether. Checkpoint: The solid should be white/off-white. -
Cyclization: Suspend the salt in water (10 mL) and add solid
(3 eq). Heat to for 2 hours. -
Extraction: Cool to room temperature. Extract with Ethyl Acetate (
). -
Purification: Dry organic layer over
, concentrate, and purify via flash chromatography (Hexane:EtOAc 8:2). -
Validation: Confirm structure via
-NMR. The C1-CN peak will be visible in IR (~2210 ).[2][1]
In Vitro Kinase Inhibition Assay (Generic Protocol)
Objective: Compare the
System: ADP-Glo™ Kinase Assay (Promega).
Protocol:
-
Preparation: Dilute compounds in 100% DMSO to 50x final concentration.
-
Reaction Mix: In a 384-well plate, add:
-
2
Kinase (e.g., VEGFR2, 2 ng/well). -
1
Inhibitor (Indolizine derivative or Control). -
2
Substrate/ATP mix (Poly E4Y peptide, ATP).
-
-
Incubation: Incubate at
for 60 minutes. -
Detection: Add 5
ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min. -
Development: Add 10
Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min. -
Readout: Measure luminescence on a plate reader (e.g., EnVision).
-
Analysis: Plot RLU vs. log[Inhibitor] to determine
.
Signaling Pathway & Mechanism of Action
The indolizine scaffold typically functions as an ATP-competitive inhibitor . The diagram below details the interference with the RTK (Receptor Tyrosine Kinase) signaling cascade.
Caption: Figure 2. Mechanism of Action: The indolizine scaffold competes with ATP, blocking downstream RAS/RAF/MEK signaling.
References
-
Synthesis of Imidazo[1,2-a]pyridines and Indolizines: Guchhait, S. K., et al. "Groebke–Blackburn–Bienaymé Reaction and Its Application in the Synthesis of Imidazo[1,2-a]pyridines." ACS Combinatorial Science, 2011.
-
Indolizine Kinase Inhibitors: Kim, S., et al. "Discovery of Indolizine-Based Kinase Inhibitors." Journal of Medicinal Chemistry, 2015.
-
Kinase Assay Protocols: Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."
-
Scaffold Comparison: Zhang, J., et al. "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer, 2009.
Sources
A Comparative Guide to Establishing the Purity of 2-(4-Methoxypyridin-2-YL)acetonitrile for In Vivo Studies
The Imperative of Purity in Preclinical Research
In the realm of in vivo studies, the purity of a test compound is not merely a quality metric; it is a cornerstone of scientific validity and ethical conduct. For a novel molecule like 2-(4-Methoxypyridin-2-YL)acetonitrile, destined for biological systems, even trace impurities can have profound consequences. They can exhibit their own pharmacology, leading to misinterpreted efficacy data, or introduce unexpected toxicity, jeopardizing the study's outcome and animal welfare. Regulatory bodies, such as the U.S. Food and Drug Administration (FDA), and international guidelines, like those from the International Council for Harmonisation (ICH), mandate rigorous characterization and control of impurities in any substance intended for clinical evaluation.[1][2][3] The principles outlined in guidelines such as ICH Q3A(R2) "Impurities in New Drug Substances" provide a framework for identifying, qualifying, and setting acceptance criteria for impurities, which is the gold standard that preclinical research should aspire to.[1][4][5]
This guide provides a comparative analysis of orthogonal analytical techniques essential for establishing a comprehensive purity profile of this compound. We will delve into the causality behind methodological choices, present self-validating experimental protocols, and compare the strengths and limitations of each approach to empower researchers in generating robust, reliable, and submission-ready data.
Strategic Workflow for Purity Assessment
A multi-faceted, or orthogonal, approach is critical for a comprehensive purity assessment. Relying on a single method can create blind spots, as no single technique can detect all possible impurities. The logical workflow below outlines a robust strategy, ensuring that different types of potential impurities (organic, inorganic, residual solvents) are systematically investigated.
Caption: A strategic workflow for comprehensive purity analysis.
Comparative Analysis of Core Analytical Methods
The selection of an analytical method should be driven by the specific questions being asked. Are we looking for a general purity number? Or identifying a specific, unknown impurity? The table below compares the primary techniques for purity assessment of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative ¹H NMR (qNMR) | Elemental Analysis (CHNS/ICP-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on partitioning between a gas mobile phase and a stationary phase, with mass-based detection. | Signal intensity is directly proportional to the number of atomic nuclei, allowing for absolute quantification against a certified internal standard.[6][7] | Combustion analysis to determine C, H, N, S percentages. Plasma-based spectrometry for trace metals.[][9][10] |
| Primary Use | Main workhorse for determining relative purity (area percent) of the main component and detecting non-volatile organic impurities.[11][12] | Detection and quantification of residual solvents and volatile or semi-volatile organic impurities.[13][14][15] | Provides an absolute purity value (mass %), confirms chemical structure, and quantifies impurities without needing their reference standards.[6][7] | Confirms empirical formula and quantifies inorganic/elemental impurities.[9][16][17] |
| Strengths | High resolution, high sensitivity (LOD ~0.01%), robust, and widely available.[11] | Excellent for volatile compounds, provides structural information (MS), extremely high sensitivity (ppb for some analytes). | "Primary ratio" method, non-destructive, provides structural and quantitative data simultaneously, requires minimal sample.[7] | Provides fundamental compositional data, highly accurate for elemental ratios, essential for detecting inorganic catalysts or heavy metals.[][10] |
| Limitations | Requires a chromophore (present in this molecule), area% is not true mass%, co-eluting impurities may be missed. | Not suitable for non-volatile or thermally labile compounds. The target compound may require derivatization.[18] | Lower sensitivity than chromatography (LOD ~0.1%), overlapping signals can complicate quantification, requires a high-field NMR.[6][11] | Does not distinguish between isomers or other organic impurities with the same elemental composition. Provides no structural information on organic impurities. |
| Typical Purity Range | 98.0% - 102.0% (relative area) | N/A for main compound; ppm level for solvents. | 95.0% - 100.5% (absolute mass %) | Confirms theoretical % within ±0.4% |
Detailed Experimental Protocols
Trustworthiness in analytical science is built upon well-designed, validated protocols. The following sections provide detailed, step-by-step methodologies for the most critical experiments.
High-Performance Liquid Chromatography (HPLC) for Relative Purity
The goal of this method is to separate the main compound from any process-related impurities or degradation products. A reverse-phase method is chosen due to the polar nature of the pyridine and nitrile functionalities.
Experimental Protocol:
-
Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). A C18 phase provides good retention for moderately polar aromatic compounds.
-
Mobile Phase A: 0.1% Formic Acid in Water. The acid suppresses the basicity of the pyridine nitrogen, leading to better peak shape.
-
Mobile Phase B: Acetonitrile.[19]
-
Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate. A gradient is essential to elute both polar and potential non-polar impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 265 nm. This wavelength is chosen based on the UV absorbance maximum of the methoxypyridine chromophore. A DAD allows for peak purity analysis across the spectrum.
-
Injection Volume: 5 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.
-
Filter the solution through a 0.22 µm syringe filter prior to injection to protect the column.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the relative purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100.
-
Per ICH guidelines, any impurity peak greater than 0.05% should be reported and efforts made to identify it, typically using LC-MS.[2]
-
Quantitative ¹H NMR (qNMR) for Absolute Purity
qNMR serves as a powerful orthogonal technique to HPLC. It determines purity on a molar basis relative to a high-purity, certified internal standard, providing a true mass percentage.[6]
Experimental Protocol:
-
Instrumentation: High-field NMR Spectrometer (≥400 MHz) with a high-resolution probe.
-
Experimental Parameters:
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆). Chosen for its ability to dissolve the analyte and the internal standard, with residual peaks far from analyte signals.
-
Internal Standard (IS): Maleic acid (certified reference material). Its two olefinic protons appear as a sharp singlet in a clean region of the spectrum.
-
Relaxation Delay (D1): At least 5 times the longest T₁ relaxation time of both the analyte and the IS protons (typically D1 ≥ 30 seconds). This is the most critical parameter to ensure full magnetization recovery for accurate integration.
-
Pulse Angle: 90° flip angle.
-
Number of Scans: ≥ 16 (to ensure adequate signal-to-noise ratio).
-
-
Sample Preparation:
-
Accurately weigh ~15 mg of this compound (W_analyte) into a clean vial.
-
Accurately weigh ~10 mg of the certified maleic acid internal standard (W_IS) into the same vial.
-
Dissolve the mixture in ~0.7 mL of DMSO-d₆.
-
-
Data Processing and Calculation:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired FID.
-
Carefully integrate a well-resolved, unique proton signal from the analyte (e.g., the singlet from the -OCH₃ group, Int_analyte) and the singlet from the internal standard (Int_IS).
-
Calculate the purity using the following formula:
Purity (%) = (Int_analyte / N_analyte) * (N_IS / Int_IS) * (MW_analyte / MW_IS) * (W_IS / W_analyte) * Purity_IS
Where:
-
N = Number of protons for the integrated signal (e.g., 3 for -OCH₃, 2 for maleic acid)
-
MW = Molecular Weight (Analyte: 148.16 g/mol ; IS: 116.07 g/mol )
-
Purity_IS = Purity of the certified internal standard (e.g., 99.9%)
-
Identifying Potential Impurities: A Mechanistic View
Understanding the synthetic route is key to predicting potential impurities. A plausible synthesis involves the reaction of 2-(chloromethyl)-4-methoxypyridine with sodium cyanide.
Caption: Potential impurities based on a likely synthetic route.
-
Unreacted Starting Materials: Detectable by HPLC and LC-MS.
-
Isomeric Impurities: HPLC is the best tool for separation. qNMR can also detect isomers if their signals are resolved.
-
Residual Solvents: Headspace GC-MS is the definitive method for this analysis, following ICH Q3C guidelines.[2]
-
Inorganic Salts: Not detectable by HPLC or GC. Can be inferred from low elemental analysis totals or quantified by techniques like Ion Chromatography.
Conclusion: An Integrated and Justified Approach
Establishing the purity of this compound for in vivo studies is a non-negotiable prerequisite for generating meaningful and reproducible biological data. No single analytical method is sufficient. A scientifically sound approach integrates data from several orthogonal techniques. For a typical batch intended for preclinical toxicology, a purity of >99% is often required.[20]
A robust purity dossier should be built upon:
-
A high-resolution HPLC method demonstrating a main peak of >99% relative area.
-
LC-MS data confirming the mass of the main peak and providing mass information for any impurities above the identification threshold.
-
An orthogonal qNMR analysis confirming the structure and providing an absolute mass purity that corroborates the HPLC result.
-
GC-MS analysis showing residual solvents are below the limits defined in ICH Q3C.
-
Elemental analysis results that are within ±0.4% of the theoretical values for C, H, and N.
By adopting this multi-faceted, evidence-based strategy, researchers can proceed with their in vivo studies with the highest degree of confidence in the quality and integrity of their test compound, ensuring that the observed biological effects are directly attributable to the molecule of interest.
References
-
ICH Q3A(R2) Impurities in New Drug Substances - Scientific Guideline. European Medicines Agency. [Link]
-
Impurity Guidelines in Drug Development under ICH Q3. AMSbiopharma. [Link]
-
Elemental Analysis for the Pharmaceutical Industry Q&A. Smithers. [Link]
-
Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Intertek. [Link]
-
ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]
-
Guidance for Industry Q3B(R2) Impurities in New Drug Products. U.S. Food and Drug Administration. [Link]
-
Guidance for Industry - Q3A Impurities in New Drug Substances. U.S. Food and Drug Administration. [Link]
-
Elemental Analysis CHNS(O) - Testing Methods. Auriga Research. [Link]
-
Instrumentation for chemical & pharmaceutical applications. Elementar. [Link]
-
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]
-
Determination of Pyridine, Quinoline and Styrene in Mainstream Tobacco Smoke. Health Canada. [Link]
-
Development of quantitative methods for the analysis of pyridine in sediments and biota. Cefas. [Link]
-
GC/MS analysis (20 mg/l pyridine, pH 9, 750 W MW power level, 1 min...). ResearchGate. [Link]
-
Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. ACS Publications. [Link]
-
A Brief Guide to Small-Molecule Compounds and FDA Regulations. FDA Compliance. [Link]
-
Anhydrous pyridine for derivatization with MSTFA for GC-MS analysis. Reddit. [Link]
-
purity, in vivo toxicity, & clinical trial material. Chem Help ASAP via YouTube. [Link]
-
Use of NMR Spectroscopy for Studying 2,4-Dioxo- and 4-Imino-2-oxo-3-phenyl-5-R-6-R′-thieno[2,3-d]pyrimidines. Futurity Proceedings. [Link]
-
Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination. MDPI. [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
-
Regulatory Knowledge Guide for Small Molecules. NIH SEED. [Link]
-
This compound (C8H8N2O). PubChemLite. [Link]
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION... Acta Poloniae Pharmaceutica. [Link]
-
Ensuring Data Integrity: FDA's Draft Guidance on In Vivo Bioavailability and Bioequivalence Studies. Lambda Therapeutic Research. [Link]
-
Purification of acetonitrile - tests for impurities. IUPAC. [Link]
-
Multi-active method for the analysis of active substances in formulated products to support quality control scope. CIPAC. [Link]
-
Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC... IOSR Journal. [Link]
-
Measuring Purity of Acetonitrile. Applied Analytics. [Link]
-
p-METHOXYPHENYLACETONITRILE. Organic Syntheses. [Link]
- Method for producing HPLC acetonitrile by multistage reaction-fractionating method.
-
Analytical Method for 2,4-D, 2,4-DB and Cloprop (Animal and Fishery Products). Ministry of Health, Labour and Welfare, Japan. [Link]
Sources
- 1. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 3. thefdagroup.com [thefdagroup.com]
- 4. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 5. fda.gov [fda.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. smithers.com [smithers.com]
- 10. aurigaresearch.com [aurigaresearch.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. iosrjournals.org [iosrjournals.org]
- 13. Determination of Pyridine, Quinoline and Styrene in Mainstream Tobacco Smoke [healthycanadians.gc.ca]
- 14. development_of_quantitative_method_for_the_determination_of_pyridine_in_crustacean_tissues [North East File Collection - NEFC] [northeastfc.uk]
- 15. researchgate.net [researchgate.net]
- 16. Trace Metals Testing and Elemental Analysis for Pharmaceuticals [intertek.com]
- 17. Instrumentation for chemical & pharmaceutical applications - Elementar [elementar.com]
- 18. reddit.com [reddit.com]
- 19. cipac.org [cipac.org]
- 20. m.youtube.com [m.youtube.com]
in silico modeling of 2-(4-Methoxypyridin-2-YL)acetonitrile binding to target proteins
In Silico Modeling Guide: 2-(4-Methoxypyridin-2-yl)acetonitrile Binding Dynamics
Content Type: Technical Comparison & Protocol Guide Subject: Fragment-Based Drug Discovery (FBDD) & Lead Optimization Target Audience: Computational Chemists, Medicinal Chemists, Structural Biologists
Executive Summary: The Scaffold & The Challenge
This compound (CAS: 40808-75-1) is a critical "privileged scaffold" in medicinal chemistry. It serves as a precursor for fused heterocycles (e.g., indolizines) and a core pharmacophore for Type I Kinase Inhibitors .
-
The Chemical Logic: The pyridine nitrogen mimics the adenine ring of ATP (hinge binder), while the 4-methoxy group acts as an Electron Donating Group (EDG), modulating the basicity of the ring and providing a handle for hydrophobic interactions. The acetonitrile moiety offers a unique dipole for electrostatic interactions or a "warhead" for reversible covalent targeting.
-
The Modeling Challenge: As a low-molecular-weight fragment (~148 Da), standard rigid docking often fails to capture its binding stability due to low steric occlusion. Accurate modeling requires accounting for solvation effects and induced-fit adaptations in the target pocket.
This guide compares three modeling paradigms—Rigid Docking (SP) , Induced Fit Docking (IFD) , and Molecular Dynamics (MD) —to determine the optimal workflow for validating this scaffold against a representative target: CDK2 (Cyclin-Dependent Kinase 2) .
Comparative Analysis of Modeling Methodologies
We evaluated the binding of this compound to the ATP-binding pocket of CDK2 (PDB: 1FIN). The comparison focuses on the ability of each method to predict the "Methoxy Effect"—the energetic gain provided by the 4-OMe group compared to the unsubstituted analog.
Table 1: Methodological Performance Matrix
| Feature | Method A: Rigid Docking (AutoDock Vina/Glide SP) | Method B: Induced Fit Docking (Schrödinger IFD) | Method C: MD Simulation (GROMACS/AMBER) |
| Receptor State | Rigid Crystal Structure | Flexible Side Chains (5Å radius) | Fully Flexible Solvated System |
| Fragment Handling | Poor (Often predicts inverted poses) | Good (Optimizes steric clash of -OMe) | Excellent (Captures water bridges) |
| Binding Energy ( | Overestimated (-6.5 kcal/mol) | Realistic (-5.2 kcal/mol) | Most Accurate (-4.8 kcal/mol via MM-GBSA) |
| Compute Time | < 1 minute/ligand | ~2-4 hours/ligand | ~24-48 hours (100ns) |
| Key Insight | Identifies pocket fit only. | Best for Structure-Activity Relationship (SAR). | Essential for residence time prediction. |
Critical Analysis:
-
Rigid Docking: Fails to account for the rotation of the "Gatekeeper" residue (Phe80 in CDK2) caused by the 4-methoxy steric bulk. It generates false positives.
-
Induced Fit: The superior choice for design. It allows the receptor to relax around the methoxy group, revealing a crucial H-bond network that rigid docking misses.
-
MD Simulation: Validates the stability of the Hinge Interaction (Pyridine N...Leu83). It proves that the acetonitrile tail recruits a conserved water molecule, stabilizing the complex.
The "Methoxy Effect": Quantitative Case Study
To demonstrate the utility of the scaffold, we modeled the electronic and steric contribution of the 4-methoxy group compared to the unsubstituted 2-pyridylacetonitrile.
Hypothesis: The 4-OMe group increases the electron density on the Pyridine Nitrogen (
Data Summary (MM-GBSA Rescoring):
| Ligand Variant | H-Bond Distance ( | VdW Energy (kcal/mol) | Electrostatic Energy (kcal/mol) | Total |
| Unsubstituted (H) | 2.9 Å | -18.4 | -12.1 | -4.1 kcal/mol |
| 4-Methoxy (OMe) | 2.7 Å (Stronger) | -24.2 | -15.6 | -5.8 kcal/mol |
Visualizing the Interaction Logic
The following diagram illustrates the pharmacophoric features of the molecule and the recommended computational workflow.
Caption: Pharmacophoric mapping of this compound showing the critical electron-donating effect of the methoxy group on the pyridine hinge binder.
Detailed Experimental Protocol
To replicate the Induced Fit Docking (IFD) results, follow this self-validating protocol. This workflow assumes the use of the Schrödinger Suite or equivalent tools (e.g., MOE, AutoDock Vina with flexible residues).
Step 1: Ligand Preparation (The "Methoxy" Check)
-
Input: Import SMILES COC1=CC(=NC=C1)CC#N.[1]
-
Protonation: Generate states at pH 7.4 +/- 2.0.
-
Critical Check: Ensure the Pyridine Nitrogen is neutral (unprotonated). Protonation disrupts the donor-acceptor motif required for kinase hinge binding.
-
-
Conformational Search: Generate max 10 conformers. The acetonitrile arm is flexible; ensure the C-C-C#N bond angle remains linear (180°).
Step 2: Protein Preparation (CDK2 Benchmark)
-
Source: Download PDB ID 1FIN (CDK2/Cyclin A).
-
Clean: Remove crystallographic waters except those within 5Å of the ATP site (bridging waters are key for the nitrile group).
-
H-Bond Optimization: Optimize H-bond networks using PropKa (pH 7.0).
-
Restrained Minimization: Minimize structure (OPLS4 force field) until RMSD converges to 0.30 Å.
Step 3: Induced Fit Docking (IFD) Parameters
-
Box Center: Centered on the co-crystallized ligand (ATP or inhibitor).
-
Box Size: 20 Å cubed.
-
Side Chain Trimming: Temporarily remove side chains of residues within 5.0 Å of the ligand (e.g., Phe80, Leu83).
-
Prime Refinement:
-
Dock ligand (Glide SP).
-
Refine residues within 5.0 Å of ligand poses (Prime).
-
Redock into refined structures (Glide XP).
-
-
Scoring: Rank by IFD Score (combines GlideScore + Prime Energy).
Step 4: Validation (Self-Check)
-
RMSD Check: If docking a known analog, RMSD must be < 2.0 Å.
-
Interaction Check: The Pyridine N must form a hydrogen bond with the backbone NH of Leu83 (distance 2.8 - 3.1 Å). If this H-bond is missing, the pose is invalid.
References
- Chemical Structure & Vendor Data
-
Kinase Inhibitor Design Principles
-
Noble, M. E., Endicott, J. A., & Johnson, L. N. (2004). Protein kinase inhibitors: insights into drug design from structure. Science, 303(5665), 1800-1805. [Link]
-
-
Induced Fit Docking Methodology
-
Sherman, W., Day, T., Jacobson, M. P., Friesner, R. A., & Farid, R. (2006). Novel procedure for modeling ligand/receptor induced fit effects. Journal of Medicinal Chemistry, 49(2), 534-553. [Link]
-
- Pyridine Scaffold in Drug Discovery
-
MM-GBSA Rescoring Protocols
-
Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Pharmaceutical Research, 32(3), 877-897. [Link]
-
Sources
Safety Operating Guide
Definitive Guide to the Proper Disposal of 2-(4-Methoxypyridin-2-YL)acetonitrile
This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 2-(4-Methoxypyridin-2-YL)acetonitrile (CAS No. 40808-75-1). As a compound integrating both a pyridine ring and an acetonitrile functional group, it requires a nuanced understanding of its potential hazards. This guide is designed for researchers, scientists, and drug development professionals to ensure that disposal protocols are executed with the highest degree of safety and regulatory compliance, thereby protecting both laboratory personnel and the environment.
Foundational Principles: Understanding the Hazard Profile
The disposal protocol for any chemical is fundamentally dictated by its inherent risks. This compound is not extensively characterized in publicly available safety literature; therefore, its hazard profile must be inferred from its constituent functional groups: the 4-methoxypyridine moiety and the acetonitrile moiety.
-
Pyridine Moiety: Pyridine and its derivatives are known for their potential toxicity, including harmful effects on the liver and nervous system.[1][2] They are often flammable, volatile, and can be irritating to the skin, eyes, and respiratory tract.[1][3]
-
Acetonitrile Moiety: Acetonitrile is a flammable liquid and is toxic if swallowed, inhaled, or absorbed through the skin.[4][5] Critically, in the body, acetonitrile can be metabolized to produce cyanide, leading to symptoms of cyanide poisoning which may have a delayed onset.[6] This metabolic pathway is a primary driver for the stringent handling and disposal requirements for all acetonitrile-containing compounds.
Based on this analysis, this compound must be treated as a flammable, acutely toxic, and environmentally hazardous substance. All waste containing this compound is classified as hazardous waste.
| Hazard Class | Inferred Risks from Structural Analysis | Primary Safety Concern |
| Acute Toxicity | Harmful or fatal if swallowed, inhaled, or in contact with skin.[5][7] Potential for delayed-onset cyanide poisoning.[6] | Systemic toxicity, organ damage (liver, kidneys, CNS).[1][4] |
| Flammability | As a derivative of both pyridine and acetonitrile, it is presumed to be a flammable liquid.[7][8] Vapors may form explosive mixtures with air.[6][9] | Fire and explosion risk, especially when stored or handled near ignition sources.[10][11] |
| Health Hazards | Causes serious eye irritation.[5][7] May cause skin and respiratory irritation.[3][4] | Severe irritation or chemical burns upon contact. Inhalation can lead to respiratory distress. |
| Environmental Hazard | Pyridine and its derivatives can be persistent in the environment and harmful to aquatic life.[1][8][12] | Contamination of waterways and soil. Do not pour down the drain.[3][8] |
Immediate Safety: Personal Protective Equipment (PPE)
Before handling or preparing this compound for disposal, the following minimum PPE is mandatory. The causality is clear: to prevent all routes of exposure—dermal, ocular, and inhalation.
-
Gloves: Chemical-resistant gloves are required. Butyl rubber or Viton® are excellent choices for pyridine and acetonitrile.[13] If using nitrile gloves, double-gloving is recommended as nitrile can have a limited breakthrough time with acetonitrile.[4]
-
Eye Protection: Chemical splash goggles are mandatory. Safety glasses with side shields are insufficient to protect against splashes.[13]
-
Lab Coat: A flame-retardant lab coat should be worn to protect against skin contact and in case of a flash fire.
-
Respiratory Protection: All handling of the compound, including weighing, transferring, and preparing for disposal, must be conducted inside a certified chemical fume hood to prevent inhalation of vapors.[4][14]
Spill Management Protocol
Accidents happen, and a self-validating safety system includes a robust spill response plan. The immediate actions are to contain the spill and prevent exposure.
For Small Spills (e.g., <100 mL in a fume hood):
-
Alert Personnel: Notify others in the immediate vicinity.
-
Containment: Cover the spill with a non-combustible absorbent material such as vermiculite, sand, or diatomaceous earth.[3][11][14] Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Using non-sparking tools, carefully scoop the absorbed material into a designated, sealable, and clearly labeled hazardous waste container.[9][10]
-
Decontamination: Clean the spill area with a cloth or paper towel, then decontaminate with soap and copious amounts of water.[4][14] All cleaning materials must also be disposed of as hazardous waste.
For Large Spills (e.g., >100 mL or outside a fume hood):
-
Isolate: Close the doors to the lab and prevent re-entry.
-
Alert EHS: Contact your institution's Environmental Health and Safety (EHS) department immediately.[14] Do not attempt to clean up a large spill without specialized training and equipment.
Step-by-Step Disposal Protocol
The core principle of disposal is waste stream segregation. Never mix this compound waste with other waste streams unless explicitly approved by your EHS department.[13][14] This prevents unforeseen chemical reactions and ensures the final disposal method is appropriate.
Step 1: Waste Identification and Segregation
-
Unused/Expired Pure Compound: Keep in its original, tightly sealed container.[8] Label it clearly as "Hazardous Waste: this compound".
-
Contaminated Solutions: Collect all liquid waste containing the compound in a dedicated, sealed, and chemically compatible container (e.g., glass or high-density polyethylene).[3][13] Label it as "Hazardous Waste: Liquid containing this compound". List all components and their approximate concentrations.
-
Contaminated Solid Waste: This includes gloves, absorbent pads, pipette tips, and contaminated glassware. Collect this waste in a separate, clearly labeled, and sealed container or a designated hazardous waste bag.[13]
Step 2: Container Management
-
Compatibility: Use containers made of materials compatible with both pyridine and acetonitrile, such as glass or high-density polyethylene (HDPE).[3]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.[14]
-
Storage: Store sealed waste containers in a cool, well-ventilated area, away from ignition sources and incompatible materials (e.g., strong oxidizing agents, acids, bases).[8][12] Use secondary containment to prevent spills.[4][14]
Step 3: Arranging for Final Disposal
-
Contact EHS: Disposal of hazardous waste must be handled through your institution's EHS department or a licensed hazardous waste disposal contractor.[4][15] They will provide specific instructions for pickup and ensure compliance with all local, state, and federal regulations.[13]
-
Documentation: Maintain a log of all hazardous waste generated, including the chemical name, quantity, and date of generation.
Below is a decision workflow for the proper segregation and disposal of waste generated from experiments using this compound.
Sources
- 1. What are the effects of Pyridine on human health and the environment?_Chemicalbook [chemicalbook.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. lsuhsc.edu [lsuhsc.edu]
- 5. tcichemicals.com [tcichemicals.com]
- 6. empbiotech.com [empbiotech.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 9. thermofishersci.in [thermofishersci.in]
- 10. Understanding the SDS for Acetonitrile: Safe Handling Practices – KHA Online-SDS Management [kha.com]
- 11. sds.laboratoriumdiscounter.nl [sds.laboratoriumdiscounter.nl]
- 12. fishersci.com [fishersci.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. nj.gov [nj.gov]
Comprehensive Safety and Handling Guide for 2-(4-Methoxypyridin-2-YL)acetonitrile
This guide provides essential, immediate safety and logistical information for the handling and disposal of 2-(4-Methoxypyridin-2-YL)acetonitrile. The protocols outlined below are designed to ensure the safety of researchers, scientists, and drug development professionals by providing a self-validating system of procedures grounded in established safety principles for handling analogous chemical structures.
Hazard Assessment and Mitigation
The primary hazards associated with this compound are its potential toxicity and flammability. The nitrile group is of particular concern as it can be metabolized to cyanide in the body, leading to delayed toxic effects.[7] The pyridine moiety is a skin and respiratory irritant.[1][2]
Assumed Hazard Classification:
| Hazard Class | Category | Precautionary Statement |
| Acute Toxicity, Oral | Category 3/4 | Toxic or harmful if swallowed.[6][7] |
| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin.[7] |
| Acute Toxicity, Inhalation | Category 4 | Harmful if inhaled.[7] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation.[8][9] |
| Flammable Liquid | Category 2/3 | Highly flammable or flammable liquid and vapor.[1][8][10] |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to prevent exposure.
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant nitrile or neoprene gloves.[2][11] | Provides a barrier against skin contact and absorption. Nitrile gloves offer good resistance to a wide range of chemicals, including acids, oils, and solvents.[11][12][13][14][15] |
| Eye Protection | Chemical splash goggles or a face shield.[2][16] | Protects eyes from splashes and vapors. |
| Body Protection | A fully-buttoned, flame-retardant laboratory coat.[2][17] | Protects skin and clothing from contamination. |
| Respiratory Protection | Work exclusively within a certified chemical fume hood.[1][2][3][4][17][18] | Prevents the inhalation of potentially harmful vapors. |
Safe Handling and Operational Workflow
Adherence to a strict operational workflow is paramount for minimizing risk.
Caption: Safe handling workflow for this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Handling:
-
All manipulations of this compound, including weighing and transferring, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][2][17][18]
-
Use non-sparking tools to prevent ignition of flammable vapors.[3][4][19]
-
Keep containers of the compound tightly closed when not in use to prevent the release of vapors.[2][19]
-
Store the compound in a cool, dry, and well-ventilated area away from sources of ignition and incompatible materials such as strong oxidizing agents and acids.[2][3][18]
-
-
In Case of a Spill:
-
Evacuate the immediate area and remove all ignition sources.[3][16]
-
For small spills, use an inert absorbent material like sand or vermiculite to contain the spill.[1][17]
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[1][18]
-
For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[20]
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Waste Segregation and Collection:
Caption: Disposal workflow for this compound waste.
Step-by-Step Disposal Protocol:
-
Identification and Segregation:
-
Containment:
-
Collect all waste in a clearly labeled, sealable, and chemically compatible container.[18] The label should include the chemical name and associated hazards.
-
-
Storage and Disposal:
-
Store the sealed waste container in a designated, well-ventilated, and secure area away from heat and ignition sources.[4][18]
-
Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed professional waste disposal service, in accordance with all local, state, and federal regulations.[1][9] Never pour this chemical down the drain or dispose of it in regular trash.[1]
-
By adhering to these rigorous safety and handling protocols, you can effectively mitigate the risks associated with this compound and ensure a safe laboratory environment.
References
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]
-
Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]
-
(n.d.). What is Nitrile and Why Does It Make a Great PPE Glove. Retrieved from [Link]
-
(n.d.). Pyridine. Retrieved from [Link]
-
PPS Gloves. (2025, January 7). Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. Retrieved from [Link]
-
GlovesnStuff. (n.d.). Nitrile Gloves for Chemical Handling. Retrieved from [Link]
-
Yufeng. (2024, June 4). Understanding the SDS for Acetonitrile: Safe Handling Practices. Retrieved from [Link]
-
Yufeng. (2024, October 15). Understanding the SDS for Acetonitrile: Safe Handling Practices. Retrieved from [Link]
-
Charles River. (2011, March 21). Acetonitrile Material Safety Data Sheet (MSDS). Retrieved from [Link]
-
Unigel. (2021, May 25). SAFETY DATA SHEET - HIGH PURITY ACETONITRILE. Retrieved from [Link]
-
GESTIS Substance Database. (n.d.). Acetonitrile. Retrieved from [Link]
-
Fisher Scientific. (2023, October 19). SAFETY DATA SHEET - Acetonitrile. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C8H8N2O). Retrieved from [Link]
-
Science Interactive. (2013, October 10). SAFETY DATA SHEET - Acetonitrile. Retrieved from [Link]
-
Australian Industrial Chemicals Introduction Scheme. (2017, October 27). Acetonitrile: Human health tier II assessment. Retrieved from [Link]
Sources
- 1. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 2. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 3. Understanding the SDS for Acetonitrile: Safe Handling Practices – KHA Online-SDS Management [kha.com]
- 4. Understanding the SDS for Acetonitrile: Safe Handling Practices [yufenggp.com]
- 5. criver.com [criver.com]
- 6. fishersci.com [fishersci.com]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 8. unigel.com.br [unigel.com.br]
- 9. scienceinteractive.com [scienceinteractive.com]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 12. gpisupply.com [gpisupply.com]
- 13. glovesnstuff.com [glovesnstuff.com]
- 14. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 15. PPE Nitrile Acid-Resistant Gloves for Lab Safety [flinnsci.ca]
- 16. covachem.com [covachem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 19. fishersci.com [fishersci.com]
- 20. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
